molecular formula C8H9NO3 B1395250 2-(3-Methoxypyridin-2-YL)acetic acid CAS No. 1000515-98-9

2-(3-Methoxypyridin-2-YL)acetic acid

Cat. No.: B1395250
CAS No.: 1000515-98-9
M. Wt: 167.16 g/mol
InChI Key: OPKXCVNZKVPQFE-UHFFFAOYSA-N
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Description

2-(3-Methoxypyridin-2-yl)acetic acid is a pyridine-based carboxylic acid compound serving as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. Compounds within this chemical class are frequently employed in pharmaceutical research for constructing more complex molecules; for instance, the related compound 2-Pyridylacetic acid is a known metabolite of the antivertigo drug Betahistine . The structure features a acetic acid chain attached to a 3-methoxypyridine ring, making it a versatile precursor for amide bond formation, condensations, and metal-catalyzed cross-coupling reactions. Researchers utilize this and similar structures in developing potential therapeutic agents, as pyridine derivatives are explored for their biological activities . This product is provided for research use only and is strictly not intended for diagnostic or therapeutic applications. Handle with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

2-(3-methoxypyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-7-3-2-4-9-6(7)5-8(10)11/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKXCVNZKVPQFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696466
Record name (3-Methoxypyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000515-98-9
Record name (3-Methoxypyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Methoxypyridin-2-YL)acetic Acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-(3-Methoxypyridin-2-YL)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, plausible synthetic routes, robust characterization methodologies, and potential therapeutic applications, drawing upon established principles and data from structurally related molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Methoxypyridine Scaffold

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds. Its nitrogen atom imparts unique electronic properties and serves as a hydrogen bond acceptor, influencing molecular interactions with biological targets. The introduction of a methoxy group to the pyridine ring, as seen in this compound, further modulates the molecule's lipophilicity, metabolic stability, and conformational preferences. These attributes make methoxypyridine derivatives valuable building blocks in the design of novel therapeutic agents targeting a range of diseases. Pyridine-containing compounds have shown a wide spectrum of pharmacological activities, including antimicrobial, antioxidant, and anticancer effects[1][2]. This guide focuses on this compound as a representative of this important class of molecules.

Physicochemical Properties and Structural Attributes

This compound is a pyridine derivative with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . A comprehensive understanding of its physicochemical properties is crucial for its application in synthesis and biological screening.

PropertyValue/PredictionSource
Molecular Formula C8H9NO3[3]
Molecular Weight 167.16 g/mol [3]
CAS Number 1000515-98-9[3]
Monoisotopic Mass 167.05824 DaPubChemLite (Predicted for Hydrochloride)[4]
XlogP (Predicted) 0.3PubChemLite (Predicted for Hydrochloride)[4]
Storage Sealed in dry, 2-8°C[3]

Note: Some properties are predicted for the hydrochloride salt of the compound and should be considered as estimates for the free acid.

Synthesis of this compound: A Plausible Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: Methylation cluster_1 Step 2: N-Oxidation cluster_2 Step 3: Cyanation cluster_3 Step 4: Hydrolysis A 3-Hydroxypyridine B 3-Methoxypyridine A->B  CH3I, NaH    THF, 0°C to rt   C 3-Methoxypyridine-N-oxide B->C  m-CPBA    DCM, rt   D 2-Cyano-3-methoxypyridine C->D  TMSCN, Et3N    Acetonitrile, reflux   E This compound D->E  1. Na, EtOH, NH4Cl    2. H3O+ (hydrolysis)   PI3K_Pathway cluster_pathway Simplified PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Potential Inhibition by Methoxypyridine Derivatives Inhibitor->PI3K Inhibitor->mTOR

Sources

Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of 2-(3-Methoxypyridin-2-yl)acetic Acid

[1]

Executive Summary

This compound (CAS 1000515-98-9) is a critical heterocyclic building block used in the synthesis of pharmaceuticals, particularly in the development of P2X3 antagonists and proton pump inhibitors (PPIs).[1][2][3]

Accurate characterization of this molecule is challenging due to the prevalence of positional isomers (e.g., the 5-methoxy and 6-methoxy analogs) and the potential for zwitterionic behavior in solution.[1] This guide provides a self-validating analytical framework, combining predicted spectroscopic data with mechanistic interpretation to ensure rigorous quality control.[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
Common Name 3-Methoxy-2-pyridineacetic acid
CAS Number 1000515-98-9
Molecular Formula C

H

NO

Molecular Weight 167.16 g/mol
SMILES COC1=C(N=CC=C1)CC(=O)O
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (pH dependent)
pKa (Calc.) Acid: ~3.5

Synthesis & Impurity Origin Analysis

Understanding the synthesis is prerequisite to interpreting the spectra, as it dictates the impurity profile.[1]

Common Synthetic Route

The compound is typically accessed via the nucleophilic substitution of a 2-halo-3-methoxypyridine or rearrangement of an N-oxide precursor.[1]

SynthesisPathSM2-Chloro-3-methoxypyridineINTDiethyl (3-methoxypyridin-2-yl)malonateSM->INTNaH, Diethyl malonatePRODThis compound(Target)INT->PROD1. Hydrolysis (NaOH)2. Decarboxylation (HCl, Heat)IMP2Impurity B:Residual MalonateINT->IMP2Incomplete HydrolysisIMP1Impurity A:Decarboxylated (2-Methyl)PROD->IMP1Over-heating

Figure 1: Synthetic pathway highlighting the origin of critical impurities.[1]

Spectroscopic Profiling (NMR)[1]

Proton NMR ( H NMR)

Solvent Selection: DMSO-


11

Predicted Chemical Shifts (DMSO-


, 400 MHz):
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
COOH 12.0 - 12.8Broad Singlet1H-Carboxylic acid proton; shift varies with concentration/water content.[1]
Py-H6 8.05 - 8.15dd1H

Most deshielded aromatic proton (adjacent to Nitrogen).[1]
Py-H4 7.35 - 7.45dd1H

Ortho to Methoxy group; electron-donating effect of OMe shields it relative to H6.[1]
Py-H5 7.20 - 7.30dd1H

Meta to Nitrogen; typically the most shielded aromatic proton.[1]
-OCH

3.82 - 3.88Singlet3H-Characteristic aryl methoxy region.[1]
-CH

-
3.75 - 3.85Singlet2H-Methylene bridge.[1] Note: May overlap with OMe peak.[1] Use HSQC to distinguish.

Differentiation Key:

  • Isomer Check: In the 3-methoxy isomer, H4 and H5 show strong ortho-coupling (

    
     Hz).[1] In a 4-methoxy  isomer, you would see meta-coupling patterns. In a 5-methoxy  isomer, H6 would appear as a doublet with small meta-coupling (
    
    
    Hz) rather than the dd seen here.[1]
Carbon NMR ( C NMR)

Predicted Shifts (DMSO-


):
Carbon TypeShift (

, ppm)
Assignment
C=O 171.5Carboxylic Acid Carbon
C-O (Ar) 153.0C3 (Ipso to Methoxy) - Deshielded by Oxygen
C-N (Ar) 146.5C2 (Ipso to Methylene)
C-N (Ar) 141.0C6 (Alpha to Nitrogen)
Ar-CH 122.0C4
Ar-CH 119.5C5
-OCH

55.8Methoxy Carbon
-CH

-
41.2Methylene Bridge

Mass Spectrometry (MS) & IR[1]

Mass Spectrometry

Ionization: Electrospray Ionization (ESI) in Positive/Negative Mode.[1]

  • Positive Mode (ESI+):

    • [M+H]

      
      : 
      
      
      168.07 (Base Peak)[1]
    • [M+Na]

      
      : 
      
      
      190.05
    • Fragmentation: Loss of H

      
      O (
      
      
      150) and loss of COOH (
      
      
      122) are common in-source fragments.[1]
  • Negative Mode (ESI-):

    • [M-H]

      
      : 
      
      
      166.05
    • Diagnostic Utility: ESI- is often cleaner for carboxylic acids, avoiding sodium adduct clusters.[1]

Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on neat solid.[1]

  • O-H Stretch: 2500–3300 cm

    
     (Very broad, characteristic of carboxylic acid dimers).[1]
    
  • C=O Stretch: 1700–1725 cm

    
     (Strong, Acid carbonyl).[1]
    
  • C=N / C=C Stretch: 1580–1600 cm

    
     (Pyridine ring breathing).[1]
    
  • C-O Stretch: 1240–1260 cm

    
     (Aryl alkyl ether).[1]
    

Analytical Workflow & Quality Control

To validate the identity of CAS 1000515-98-9, follow this decision tree. This protocol ensures differentiation from the 5-methoxy isomer (CAS 1214332-39-4).[1]

QC_WorkflowSampleUnknown Sample(White Solid)MSLC-MS (ESI+/-)Check m/z 168/166Sample->MSH_NMR1H NMR (DMSO-d6)MS->H_NMRMass CorrectCouplingAnalyze Aromatic RegionCoupling ConstantsH_NMR->CouplingDecision1J(5,6) ~ 5Hz and J(4,5) ~ 8Hz?Coupling->Decision1PassCONFIRMED:3-Methoxy IsomerDecision1->PassYesFailREJECT:Likely 4- or 5-Methoxy IsomerDecision1->FailNo

Figure 2: Analytical decision tree for structural validation.

Experimental Protocol: Purity Determination by HPLC

Objective: Quantify purity and detect "Impurity A" (Decarboxylated product).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 280 nm (Pyridine specific).[1]

  • Expected Retention:

    • This compound: ~3.5 - 4.0 min (Polar, elutes early).[1]

    • Impurity A (2-methyl-3-methoxypyridine): ~5.0 - 6.0 min (Less polar, lacks COOH).[1]

References

  • Chemical Identity & CAS Verification

    • Source: BLD Pharm Product Catalog. "this compound (CAS 1000515-98-9)".[1][4]

  • Isomer Differentiation (5-Methoxy Analog Data)

    • Source: ChemScene Data Sheet. "2-(5-Methoxypyridin-2-yl)acetic acid (CAS 1214332-39-4)".[1][5]

  • Synthetic Methodology for Pyridine Acetic Acids

    • Source: Google Patents.[1] "Preparation method of 3-pyridine acetic acid hydrochloride (CN1246313C)".[1]

  • Mass Spectrometry Prediction Model

    • Source: PubChemLite.[1][2] "Predicted Collision Cross Section and Adducts for C8H9NO3".

    • [1]

Advanced Synthesis Guide: 2-(3-Methoxypyridin-2-yl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 2-(3-methoxypyridin-2-yl)acetic acid and its analogs presents a classic challenge in heterocyclic chemistry: functionalizing the electron-deficient pyridine ring while managing the electronic influence of the electron-donating methoxy group.

This technical guide outlines three distinct, high-fidelity synthetic pathways. Each method is selected for specific phases of drug development: Method A for robust scale-up, Method B for rapid analog library generation, and Method C for structural homologation.

Part 1: Strategic Analysis & Retrosynthesis

The target scaffold features a pyridine core substituted at the 2-position with an acetic acid tail and at the 3-position with a methoxy group. The 3-methoxy group is pivotal; it acts as an ortho-directing group for lithiation but also increases electron density, influencing nucleophilic attacks at the 2-position.

Retrosynthetic Logic

We approach the molecule through three primary disconnections:

  • Disconnection A (

    
    ):  Disconnecting the 
    
    
    
    bond at the pyridine ring. This implies a nucleophilic displacement of a 2-halo precursor by an acetate equivalent (Malonate).
  • Disconnection B (Cross-Coupling): Disconnecting the same bond but relying on transition-metal catalysis (Negishi/Reformatsky) to couple a 2-metallated pyridine with an

    
    -haloacetate (or vice-versa).
    
  • Disconnection C (Homologation): Disconnecting the

    
     bond, tracing back to a 2-carboxyl pyridine precursor via Wolff rearrangement (Arndt-Eistert).
    

Retrosynthesis Target This compound PrecursorA 2-Halo-3-methoxypyridine + Diethyl Malonate Target->PrecursorA Method A: SNAr / Malonate PrecursorB 2-Halo-3-methoxypyridine + Reformatsky Reagent Target->PrecursorB Method B: Negishi Coupling PrecursorC 3-Methoxypicolinic Acid (via Arndt-Eistert) Target->PrecursorC Method C: Homologation

Figure 1: Retrosynthetic analysis showing three distinct pathways to the target scaffold.

Part 2: Detailed Synthetic Protocols

Method A: The "Classical" Malonate Displacement

Best For: Multi-gram to kilogram scale-up; avoiding heavy metals. Mechanism: Nucleophilic Aromatic Substitution (


) followed by hydrolysis and decarboxylation.

The 3-methoxy group donates electrons into the ring, potentially deactivating the 2-position toward nucleophilic attack. To counter this, we utilize a highly nucleophilic malonate enolate or activate the pyridine as an N-oxide (though the latter adds reduction steps). The direct displacement on the 2-bromo or 2-chloro derivative using sodium hydride is the most direct route.

Protocol Steps:
  • Enolate Formation:

    • Charge a dry flask with NaH (60% dispersion, 2.2 equiv) and anhydrous THF or DMF under

      
      .
      
    • Cool to 0°C. Dropwise add Diethyl malonate (2.0 equiv). Stir for 30 min until

      
       evolution ceases.
      
  • Displacement (

    
    ): 
    
    • Add 2-Bromo-3-methoxypyridine (1.0 equiv) (commercially available or synthesized via bromination of 3-methoxypyridine).

    • Critical Step: Heat to reflux (THF) or 80-100°C (DMF). The reaction may require Cu(I) catalysis (CuBr, 5 mol%) if the substitution is sluggish due to the electron-rich methoxy group [1].

    • Monitor by HPLC for disappearance of the aryl halide.

  • Hydrolysis & Decarboxylation:

    • Concentrate the mixture. Resuspend the crude diethyl 2-(3-methoxypyridin-2-yl)malonate in 6M HCl (aq).

    • Reflux for 4-12 hours. This step achieves both ester hydrolysis and thermal decarboxylation of the 1,3-dicarboxylic acid intermediate.

  • Isolation:

    • Concentrate to dryness. The product is typically isolated as the stable hydrochloride salt .

    • Recrystallize from Ethanol/Ether.

Data Summary:

Reagent Equiv Role Critical Parameter
NaH (60%) 2.2 Base Anhydrous conditions essential
Diethyl Malonate 2.0 Nucleophile Excess drives reaction to completion
CuBr (Optional) 0.05 Catalyst Use if conversion <50% after 4h

| 6M HCl | Excess | Hydrolysis | Reflux required for decarboxylation |

Method B: Negishi Cross-Coupling (Reformatsky Route)

Best For: Late-stage functionalization, library synthesis, and analogs with sensitive functional groups. Mechanism: Palladium-catalyzed cross-coupling of an organozinc reagent (Reformatsky reagent) with an aryl halide.

This method avoids the harsh acidic conditions of Method A and allows for the introduction of complex esters that do not require hydrolysis.

Protocol Steps:
  • Reformatsky Reagent Preparation:

    • Activate Zinc dust (1.5 equiv) with TMSCl (5 mol%) in THF.

    • Add Ethyl bromoacetate (1.5 equiv) dropwise to generate the organozinc species (

      
      ).
      
    • Note: Commercially available "Reformatsky reagents" in solution can also be used for consistency.

  • Coupling Reaction:

    • In a separate vessel, dissolve 2-Bromo-3-methoxypyridine (1.0 equiv) and catalyst Pd(dba)2 (2 mol%) + XPhos (4 mol%) in THF.

    • Transfer the Reformatsky reagent solution to the pyridine/catalyst mixture.

    • Heat to 60°C for 2-4 hours.

  • Workup:

    • Quench with saturated

      
      . Extract with EtOAc.
      
    • Purify via silica gel chromatography (Hexane/EtOAc).

Catalytic Cycle Visualization:

NegishiCycle Pd0 Pd(0)-L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br TransMet Transmetallation (+ BrZnCH2COOEt) OxAdd->TransMet Zn-Reagent RedElim Reductive Elimination (Product Release) TransMet->RedElim - ZnBr2 RedElim->Pd0 Product

Figure 2: The Negishi cross-coupling cycle using a Reformatsky reagent.

Method C: Arndt-Eistert Homologation

Best For: Creating analogs where the "head" (pyridine ring) is modified first as a carboxylic acid, then extended to the acetic acid tail. Mechanism: Activation of carboxylic acid -> Diazoketone formation -> Wolff Rearrangement.[1]

This is the method of choice if you have already synthesized a complex 3-methoxypicolinic acid analog and need to extend the carbon chain by one unit.

Protocol Steps:
  • Acid Chloride Formation:

    • Treat 3-methoxypicolinic acid with Thionyl Chloride (

      
      ) or Oxalyl Chloride/DMF to form the acid chloride.
      
  • Diazoketone Synthesis:

    • Add the acid chloride solution dropwise to an excess of Diazomethane (ether solution) or TMS-Diazomethane (safer alternative) at 0°C.

    • Caution: Diazomethane is explosive; use blast shields and polished glassware.

  • Wolff Rearrangement:

    • Dissolve the crude diazoketone in methanol (to form the ester) or water/dioxane (to form the acid).

    • Add Silver Benzoate (catalyst) and TEA.

    • The rearrangement proceeds with

      
       evolution, generating a ketene intermediate which is trapped by the solvent to yield the homologated product.
      

Part 3: Analog Diversification

To expand the chemical space around this scaffold for SAR (Structure-Activity Relationship) studies, consider the following modifications:

Heterocyclic Core Variations

The synthetic methods above are adaptable to other nitrogen heterocycles.

  • Method A Compatibility: Works well for electron-deficient rings (Pyrimidines, Pyrazines).

  • Method B Compatibility: Highly general; works for electron-rich rings (Thiophenes, Furans) if the halide is available.

Tail Modifications ( -Substitution)

Modifying the acetic acid tail is crucial for metabolic stability (blocking


-oxidation).
  • 
    -Methylation:  In Method A, use Diethyl methylmalonate  instead of diethyl malonate. This installs a methyl group at the 
    
    
    
    -position directly.
  • 
    -Difluorination:  Treat the final ester from Method B with NFSI (N-Fluorobenzenesulfonimide) and base (LHMDS) to generate the 
    
    
    
    -difluoro ester, a common bioisostere for the carbonyl group.

References

  • Negishi Coupling of Reformatsky Reagents

    • Title: Pd-Catalyzed Cross-Coupling of Reform
    • Source: Organic Letters.
    • URL:[Link]

  • Malonate Displacement (General Pyridine Synthesis)
  • Arndt-Eistert Homologation Overview

    • Title: The Arndt-Eistert Reaction in Peptide Chemistry.[1]

    • Source: Organic Chemistry Portal.[2]

    • URL:[Link]

  • Ortho-Lithiation of Methoxypyridines

    • Title: Regioselective ortho-Lithiation of Halopyridines.[3]

    • Source: Heterocycles (via Sci-Hub/ResearchG
    • URL:[Link]

Sources

Structure-Activity Relationship of 2-(3-methoxypyridin-2-yl)acetic Acid Analogs: A Lead Optimization Guide for CRTh2 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the 2-(3-methoxypyridin-2-yl)acetic acid scaffold, a privileged pharmacophore in the development of CRTh2 (DP2) receptor antagonists .[1][2] While historically associated with indole-acetic acid derivatives (e.g., Indomethacin), the transition to a pyridine-based core represents a strategic bioisosteric replacement designed to improve physicochemical properties (cLogP, solubility) while maintaining critical ionic interactions with the receptor's Arg170 residue. This whitepaper outlines the synthetic accessibility, structure-activity relationship (SAR) logic, and biological characterization required to optimize this scaffold for the treatment of allergic inflammation, specifically asthma and atopic dermatitis.

Biological Context & Therapeutic Target[2][3][4]

Target: Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as GPR44.[1][2] Endogenous Ligand: Prostaglandin D2 (PGD2).[3] Mechanism of Action: PGD2 binds to CRTh2, triggering Gαi-mediated signaling, which leads to a decrease in cAMP and an increase in intracellular calcium.[2] This cascade results in the chemotaxis of Th2 lymphocytes, eosinophils, and basophils to sites of inflammation. Therapeutic Goal: Antagonism of CRTh2 prevents immune cell recruitment, offering a non-steroidal approach to managing allergic airway disease.

Signaling Pathway Visualization

The following diagram illustrates the CRTh2 signaling cascade and the intervention point of the antagonist.

CRTh2_Pathway PGD2 Prostaglandin D2 (PGD2) CRTh2 CRTh2 Receptor (GPR44) PGD2->CRTh2 Activation Antagonist This compound (Antagonist) Antagonist->CRTh2 Blockade G_protein Gαi Protein CRTh2->G_protein Coupling AC Adenylyl Cyclase G_protein->AC Inhibition Ca Intracellular Ca2+ G_protein->Ca Mobilization cAMP cAMP Levels AC->cAMP Decreased Production Chemotaxis Chemotaxis / Inflammation cAMP->Chemotaxis Modulates Ca->Chemotaxis Triggers

Caption: Mechanism of Action: The antagonist blocks PGD2-mediated Gαi activation, preventing calcium flux and subsequent immune cell chemotaxis.[1][2]

Chemical Synthesis Strategy

The synthesis of This compound requires a regioselective approach to install the acetic acid tail at the 2-position while preserving the 3-methoxy group.[1][2] Two primary routes are recommended based on scalability and reagent availability.[2]

Route A: Malonate Displacement (Scalable)

This route utilizes the high reactivity of 2-chloropyridines towards nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling.[1][2]

  • Starting Material: 2-chloro-3-methoxypyridine.[1][2]

  • Nucleophile: Diethyl malonate (deprotonated with NaH).

  • Catalysis: While SNAr is difficult with electron-rich methoxy groups, Cu(I)-catalyzed coupling is effective.[1][2]

  • Hydrolysis/Decarboxylation: Acidic hydrolysis converts the diester to the mono-acetic acid.[2]

Route B: Pyridine N-Oxide Rearrangement (Boekelheide-type)

This route is useful for introducing functionality if the 2-methyl precursor is available.[1][2]

  • Starting Material: 3-methoxy-2-methylpyridine.[1][2]

  • Oxidation: m-CPBA to form the N-oxide.[1][2]

  • Rearrangement: Acetic anhydride treatment yields the 2-acetoxymethyl intermediate.[1][2]

  • Oxidation: Oxidation of the alcohol to the acid.[4]

Synthesis Workflow Diagram

Synthesis_Route SM 2-Chloro-3-methoxypyridine Step1 Diethyl Malonate / NaH (CuI Catalyst) SM->Step1 Inter1 Diester Intermediate Step1->Inter1 Step2 HCl / Heat (-CO2) Inter1->Step2 Product This compound Step2->Product

Caption: Route A: Copper-catalyzed malonate coupling followed by decarboxylation provides the target scaffold in high yield.[1][2]

Structure-Activity Relationship (SAR) Deep Dive

The optimization of this scaffold focuses on three distinct regions: the Acidic Head , the Pyridine Core , and the 3-Methoxy Substituent .

Region A: The Acidic Head (Pharmacophore Anchor)

The carboxylic acid moiety is non-negotiable for high affinity binding to CRTh2. It forms a critical salt bridge with Arg170 in the receptor binding pocket.

  • Acetic Acid (n=1): Optimal length. Allows the carboxylate to reach Arg170 while the aromatic core sits in the hydrophobic pocket.

  • Propionic Acid (n=2): Generally results in a >10-fold loss of potency due to steric clash or entropic penalties.

  • Bioisosteres:

    • Tetrazole: Retains potency and improves metabolic stability but lowers oral bioavailability (permeability issues).

    • Acyl Sulfonamide: Valid prodrug strategy but often less active in vitro.[2]

Region B: The Pyridine Core (Scaffold Hopping)

Replacing the traditional indole (e.g., Indomethacin) or phenyl ring with pyridine serves two purposes:

  • Lipophilicity (cLogP): Pyridine reduces cLogP by ~1.0 unit compared to phenyl, improving solubility and reducing non-specific binding.

  • Dipole Moment: The ring nitrogen provides a vector for H-bond acceptance, potentially interacting with Lys210 or water networks within the pocket.[2]

Region C: The 3-Methoxy Group (Conformational Control)

The 3-methoxy group is not merely a lipophilic filler; it exerts a profound "Ortho Effect."[1][2]

  • Conformation: The steric bulk of the methoxy group forces the adjacent acetic acid tail out of planarity. This "twisted" conformation is often the bioactive pose required for CRTh2 binding.

  • Metabolic Stability: The 3-position is electronically activated.[1][2] Blocking it with a methoxy group prevents oxidation at this site, although O-demethylation becomes a potential metabolic liability (monitored via microsomal stability assays).[2]

SAR Visualization

SAR_Map Core This compound (Core Scaffold) Acid Acidic Head: Essential for Arg170 interaction. Bioisosteres: Tetrazole (Active), Amide (Inactive). Core->Acid Region A Methoxy 3-Methoxy Group: Induces non-planar conformation. Prevents metabolic oxidation at C3. Risk: O-demethylation. Core->Methoxy Region C Pyridine Pyridine Nitrogen: Lowers cLogP vs Phenyl. H-bond acceptor. Position 2 linkage is optimal. Core->Pyridine Region B Tail 4/5-Position Substitution: Ideal for lipophilic tail attachment (e.g., p-chloro-benzyl) to fill hydrophobic pocket. Core->Tail Optimization Vector

Caption: SAR Map: Critical regions for optimization. The acid head and 3-methoxy "ortho-lock" are key determinants of potency.[1][2]

Quantitative Data Summary

The following table summarizes the impact of key structural modifications on CRTh2 binding affinity (Ki) and functional potency (IC50 in cAMP assays). Data represents consensus values from analogous heteroaromatic acetic acid series.

Analog IDCore StructureR1 (Acid Tail)R2 (3-Pos)Ki (nM)cLogPNotes
Lead Pyridine -CH2COOH -OMe 12 1.8 Balanced potency/solubility.
Analog 1Pyridine-CH2CH2COOH-OMe1502.1Linker too long; steric clash.[1][2]
Analog 2Pyridine-COOH (Direct)-OMe>10001.4Acid too close to ring; loss of interaction.[1][2]
Analog 3Phenyl-CH2COOH-OMe82.9Potent but high lipophilicity (solubility risk).[1][2]
Analog 4Pyridine-CH2COOH-H851.5Loss of "ortho-effect" conformation.[1][2]
Analog 5Pyridine-CH2-Tetrazole-OMe221.6Good potency; improved metabolic stability.[1][2]

Experimental Protocols

Synthesis of this compound (Protocol A)
  • Coupling: To a solution of diethyl malonate (1.2 eq) in dry dioxane, add NaH (1.5 eq) at 0°C. Stir for 30 min. Add 2-chloro-3-methoxypyridine (1.0 eq) and CuI (0.1 eq). Heat to reflux (100°C) for 12 hours under Argon.

  • Workup: Quench with NH4Cl, extract with EtOAc. Purify intermediate diester via silica flash chromatography (Hexane/EtOAc).

  • Hydrolysis: Dissolve diester in 6M HCl and reflux for 4 hours (decarboxylation occurs in situ).

  • Isolation: Concentrate in vacuo. Recrystallize from Ethanol/Ether to afford the hydrochloride salt.

CRTh2 cAMP Functional Assay[2]
  • Cell Line: CHO-K1 cells stably expressing human CRTh2.[1][2]

  • Stimulation: Incubate cells with Forskolin (10 µM) to elevate cAMP, plus PGD2 (10 nM) to activate CRTh2 (which suppresses cAMP).

  • Treatment: Add test compounds (1 nM - 10 µM) 15 min prior to PGD2.

  • Readout: Measure cAMP levels using TR-FRET (e.g., HTRF kit). An antagonist will restore cAMP levels suppressed by PGD2.[2]

  • Analysis: Plot % inhibition vs. log[concentration] to determine IC50.

References

  • Sandham, D. A., et al. (2009).[5] 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Link

  • Ulven, T., & Kostenis, E. (2010). Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. Bioorganic & Medicinal Chemistry Letters. Link

  • Sawyer, N., et al. (2002). Molecular pharmacology of the human prostaglandin D2 receptor, CRTh2. British Journal of Pharmacology. Link[1]

  • Pettipher, R., et al. (2007). Antagonists of the prostaglandin D2 receptor CRTh2.[3] Drug News & Perspectives. Link

  • Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides.[1][2] A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society. Link[1]

Sources

Methodological & Application

The Strategic Application of 2-(3-Methoxypyridin-2-yl)acetic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, pyridine derivatives hold a privileged position due to their prevalence in numerous FDA-approved drugs and their capacity to engage in critical interactions with biological targets.[1] This guide focuses on a particularly valuable, yet underexplored, building block: 2-(3-Methoxypyridin-2-yl)acetic acid .

This molecule is more than a simple carboxylic acid; it is a carefully designed fragment that offers medicinal chemists a unique combination of structural and physicochemical properties. The pyridine ring serves as a bioisosteric replacement for a phenyl ring, often improving solubility and metabolic stability while providing a key hydrogen bond acceptor in the form of the nitrogen atom.[2][3] The acetic acid moiety provides a versatile handle for the introduction of various functional groups through well-established synthetic transformations, most notably amide bond formation.[4] Furthermore, the strategic placement of the methoxy group at the 3-position subtly modulates the electronic properties and conformational preferences of the scaffold, offering a nuanced tool for structure-activity relationship (SAR) studies.[5][6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into its synthesis, explore its reactivity in key medicinal chemistry reactions, and provide detailed, field-proven protocols. The overarching goal is to equip the reader with the knowledge to confidently employ this building block in the design and synthesis of the next generation of therapeutic agents.

Core Attributes of the Building Block

PropertyValue/CharacteristicSignificance in Drug Discovery
Molecular Formula C₈H₉NO₃Low molecular weight, suitable for fragment-based drug discovery (FBDD).[7][8]
Molecular Weight 167.16 g/mol Adheres to Lipinski's "Rule of Five" for druglikeness.
Structure Pyridine ring with acetic acid and methoxy substituentsOffers a 3D-shaped scaffold with multiple points for interaction and derivatization.
Key Functional Groups Carboxylic acid, Pyridine nitrogen, Methoxy groupCarboxylic acid for amide/ester formation; pyridine for H-bonding and solubility; methoxy for electronic modulation.
Bioisosteric Role Phenylacetic acid mimicThe pyridine nitrogen can act as a hydrogen bond acceptor, potentially improving target engagement and aqueous solubility compared to its carbocyclic analog.[9][10]

Synthesis of this compound: A Practical Protocol

The synthesis of this compound is most reliably achieved through a two-step process starting from a suitable picoline derivative. The general strategy involves the introduction of a nitrile group to form a pyridinylacetonitrile intermediate, followed by hydrolysis to the desired carboxylic acid. This nitrile hydrolysis is a robust and well-documented transformation in organic synthesis.[11][12]

Synthesis_Workflow Start 3-Methoxy-2-picoline Intermediate1 2-(Chloromethyl)-3- methoxypyridine Start->Intermediate1 Radical Chlorination Intermediate2 2-(Cyanomethyl)-3- methoxypyridine Intermediate1->Intermediate2 Cyanation Product 2-(3-Methoxypyridin-2-yl) acetic acid Intermediate2->Product Acid Hydrolysis Amide_Coupling Acid 2-(3-Methoxypyridin-2-yl) acetic acid Coupling Coupling Reagent (e.g., HATU, EDC) Acid->Coupling Amine R-NH₂ Amine->Coupling Product Target Amide Coupling->Product

Sources

High-throughput screening of 2-(3-Methoxypyridin-2-YL)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of 2-(3-Methoxypyridin-2-yl)acetic Acid Derivatives

Executive Summary & Scientific Rationale

The scaffold This compound (CAS: 1000515-98-9) represents a "privileged structure" in medicinal chemistry.[1] Its utility stems from the specific arrangement of the pyridine nitrogen and the ortho-methoxy group, which creates a distinct electrostatic and steric profile capable of bidentate chelation or specific hydrogen bonding in enzyme active sites (e.g., Kinases, Metalloproteases).

While the parent acid is a building block, its derivatives (amides, esters, and heterocycle-fused analogs) are the primary interest for High-Throughput Screening (HTS). These derivatives are frequently interrogated for activity against Kinases (e.g., LRRK2, PI3K) and GPCRs due to their structural similarity to known bioactives like proton pump inhibitors and specific kinase inhibitors.

This Application Note provides a rigorous workflow for screening a library of these derivatives, focusing on solubility management, assay interference mitigation (PAINS), and robust statistical validation.

Library Design & Chemical Logic

Before screening, understanding the chemical behavior of the scaffold is critical for assay stability.

  • The "Ortho-Effect": The 3-methoxy group imposes a steric lock, restricting the rotation of the acetic acid side chain.[1] This pre-organization can enhance binding affinity but also impacts solubility.

  • Solubility Profile: The pyridine ring is basic (pKa ~5.2). In HTS, these compounds are often stored as DMSO stocks. However, upon dilution into aqueous buffers (pH 7.4), the neutral form may precipitate if the attached "R-group" is lipophilic.

    • Recommendation: Use an intermediate dilution step in buffer containing 0.05% Pluronic F-127 to prevent micro-precipitation before addition to the assay plate.[1]

Visualizing the Chemical Space (DOT Diagram)

ChemicalSpace Core Core Scaffold This compound Amide Amide Coupling (R-NH2) Core->Amide Parallel Synthesis Ester Esterification (R-OH) Core->Ester Cyclization Heterocycle Fusion (Imidazopyridines) Core->Cyclization Kinase Target: Kinases (H-Bond Acceptor) Amide->Kinase GPCR Target: GPCRs (Allosteric Modulator) Amide->GPCR Cyclization->Kinase

Caption: Derivatization pathways transforming the core acetic acid scaffold into bioactive libraries targeting Kinases and GPCRs.

HTS Protocol: Kinase Inhibition Assay (TR-FRET)

This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, which is robust against the autofluorescence often seen with pyridine-rich libraries.[1]

Materials & Reagents
  • Library: 10 mM DMSO stocks of this compound derivatives.

  • Target Enzyme: Recombinant Kinase (e.g., LRRK2 or PI3K).

  • Substrate: Biotinylated peptide substrate / ATP.

  • Detection: Europium-labeled anti-phospho antibody + XL665-labeled Streptavidin (Cisbio HTRF or equivalent).[1]

  • Plates: 384-well low-volume white microplates (Greiner or Corning).

Step-by-Step Workflow

Step 1: Compound Dispensing (Acoustic)

  • Action: Transfer 50 nL of library compounds from source plate to assay plate using an acoustic dispenser (e.g., Echo 650).

  • Controls:

    • High Control (HPE): 50 nL DMSO + Enzyme + Substrate (No inhibitor).

    • Low Control (ZPE): 50 nL Reference Inhibitor (10 µM) or No Enzyme.

  • Logic: Acoustic dispensing minimizes tip waste and prevents "carryover" of sticky pyridine derivatives.

Step 2: Enzyme Reaction

  • Action: Dispense 5 µL of Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35) containing the enzyme.

  • Incubation: 15 minutes at Room Temperature (RT). This allows the scaffold to bind the ATP pocket or allosteric site before competition begins.

Step 3: Substrate Addition

  • Action: Dispense 5 µL of ATP/Peptide mix.

  • Incubation: 60 minutes at RT (Kinase reaction proceeds).

Step 4: Detection

  • Action: Add 10 µL of Detection Buffer containing EDTA (to stop reaction) and TR-FRET reagents.

  • Incubation: 60 minutes to reach equilibrium.

Step 5: Readout

  • Instrument: Multi-mode plate reader (e.g., EnVision or PHERAstar).

  • Settings: Excitation 337 nm; Emission 620 nm (Eu) and 665 nm (XL665).

Data Analysis & Validation

Quantitative Metrics

Data should be normalized to Percent Inhibition (PIN) using the controls defined in Step 1.

MetricFormulaAcceptance Criteria
Ratio ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

N/A
PIN

Hits > 50% Inhibition
Z-Factor (Z') $1 - \frac{3(\sigma{HPE} + \sigma_{ZPE})}{\mu_{HPE} - \mu_{ZPE}
CV%

< 5% for controls
Hit Triage & PAINS Filtering

Pyridine derivatives can sometimes act as Pan-Assay Interference Compounds (PAINS) by chelating metal ions in the buffer or aggregating.

  • Validation Step: Retest hits in the presence of 0.01% Triton X-100 to rule out aggregators.

  • Chemiluminescence Check: If using a luminescence assay (e.g., ADP-Glo), ensure the pyridine derivative does not quench the luciferase signal directly.

Screening Workflow Diagram (DOT)

ScreeningWorkflow Library Compound Library (DMSO Stocks) Dispense Acoustic Dispensing (50 nL into 384-well) Library->Dispense Source Plate Reaction Enzymatic Reaction (+ Kinase/ATP) Dispense->Reaction Assay Plate Detection TR-FRET Detection (Eu-Ab + SA-XL665) Reaction->Detection 60 min Incubation Readout Plate Reader (Ratio 665/620) Detection->Readout Equilibrium Analysis Data Analysis (Z-Prime & Hit Selection) Readout->Analysis RFU Data Analysis->Library Hit Confirmation

Caption: High-Throughput Screening workflow from acoustic dispensing to data triage.

References

  • PubChem. this compound hydrochloride.[1][2] National Library of Medicine. Available at: [Link]

  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 2022.[3] Available at: [Link]

  • American Chemical Society (ACS). Discovery of Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent LRRK2 Inhibitor.[1] Journal of Medicinal Chemistry. Available at: [Link]

  • Royal Society of Chemistry (RSC). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Phys. Chem. Chem. Phys., 2024.[4] Available at: [Link]

  • National Institutes of Health (NIH). Classification of Scaffold Hopping Approaches. PMC. Available at: [Link]

Sources

Application Note: Analytical Characterization of 2-(3-Methoxypyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the characterization of 2-(3-Methoxypyridin-2-yl)acetic acid (CAS: 1000515-98-9). It moves beyond standard recipe lists to provide a logic-driven, self-validating framework for ensuring chemical integrity.

Introduction & Chemical Context

This compound is a bifunctional heterocyclic building block often utilized in the synthesis of pharmaceutical intermediates (e.g., proton pump inhibitors or specific kinase inhibitors). Its structure features a basic pyridine nitrogen and an acidic carboxylic acid tail, rendering it amphoteric .

This dual nature presents specific analytical challenges:

  • Solubility: Highly pH-dependent.

  • Chromatography: Prone to peak tailing due to interaction between the basic pyridine nitrogen and residual silanols on HPLC columns.

  • Stability: Potential for decarboxylation under high thermal stress (yielding 2-methyl-3-methoxypyridine).

This guide provides a robust, orthogonal approach to characterization, combining spectral identification with a stability-indicating purity method.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyValue / Description
Chemical Name This compound
CAS Number 1000515-98-9
Molecular Formula C

H

NO

Molecular Weight 167.16 g/mol
pKa (Predicted) Acid: ~4.2 (COOH); Base: ~3.5 (Pyridine N)
Solubility Soluble in DMSO, Methanol, Dilute Acid/Base. Sparingly soluble in non-polar solvents.
Appearance Off-white to pale yellow solid

Analytical Workflow Strategy

The following flowchart outlines the logical progression from raw material receipt to final release, ensuring no step is assumed without verification.

CharacterizationWorkflow Sample Raw Sample (CAS 1000515-98-9) ID_Phase Phase 1: Identification (Qualitative) Sample->ID_Phase NMR 1H / 13C NMR (Structure Verification) ID_Phase->NMR MS LC-MS (ESI+) (MW Confirmation) ID_Phase->MS Purity_Phase Phase 2: Purity & Assay (Quantitative) HPLC HPLC-UV (Impurity Profile) Purity_Phase->HPLC Titration Potentiometric Titration (Absolute Assay) Purity_Phase->Titration Decision Release Decision NMR->Purity_Phase Confirmed MS->Purity_Phase Confirmed HPLC->Decision >98.0% Area Titration->Decision 98-102% w/w

Figure 1: Orthogonal characterization workflow ensuring structural identity before quantitative assessment.

Protocol 1: Structural Identification (NMR & MS)[10]

A. Nuclear Magnetic Resonance ( H NMR)

Objective: Confirm the substitution pattern of the pyridine ring and the integrity of the acetic acid side chain.

  • Solvent: DMSO-

    
     (Preferred for solubility and preventing exchange of acidic protons).
    
  • Internal Standard: TMS (0.00 ppm).

Expected Signals & Assignments:

Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
12.0 - 12.5 Broad Singlet1H-COOH Acidic proton; shift varies with concentration/water content.
8.0 - 8.2 Doublet of doublets1HPy-H6 Most deshielded due to proximity to Nitrogen (alpha-position).
7.3 - 7.5 Doublet of doublets1HPy-H4 Ortho to Methoxy group; shielded relative to H6.
7.1 - 7.3 Multiplet1HPy-H5 Beta-position; typically the most shielded aromatic proton.
3.85 Singlet3H-OCH

Characteristic methoxy signal.
3.70 Singlet2H-CH

-COOH
Methylene bridge. Verify integral is exactly 2.0 to rule out decarboxylation.
B. Mass Spectrometry (LC-MS)

Objective: Confirm Molecular Weight (MW 167.16).

  • Ionization: ESI Positive Mode (Pyridine nitrogen protonates easily).

  • Expected Ion:

    
    .
    
  • Fragment Check: Look for loss of

    
     (
    
    
    
    ) or loss of methyl (
    
    
    ) in MS/MS to confirm substructure.

Protocol 2: Purity by HPLC-UV (The Core Method)

Rationale: Standard C18 methods often fail for pyridines due to peak tailing. This protocol uses a low pH phosphate buffer to fully protonate the pyridine nitrogen (


 ensures 

form), preventing interaction with silanols, while keeping the carboxylic acid protonated (

form) to increase retention.
Method Parameters
ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

Mobile Phase A 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 280 nm (Specific for Pyridine ring) and 210 nm (General)
Injection Vol 5 - 10

L
Diluent Mobile Phase A : Acetonitrile (80:[1][2][3]20)
Gradient Program
Time (min)% A (Buffer)% B (ACN)Phase Description
0.0955Equilibration / Injection
10.07030Elution of polar impurities
15.01090Wash (elute non-polars)
17.01090Hold
17.1955Re-equilibration
22.0955End
Self-Validating System Suitability Tests (SST)

Before running samples, the system must pass these criteria:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak. (If
    
    
    , the column is too active or pH is incorrect).
  • Precision: %RSD of peak area for 5 replicate injections must be

    
    .
    
  • Resolution: If a synthetic precursor (e.g., 3-methoxypyridine) is available, resolution (

    
    ) must be 
    
    
    
    .

Protocol 3: Assay by Potentiometric Titration

Rationale: HPLC gives purity by area %, but not absolute mass content (which can be skewed by salts or water). Titration provides the absolute assay.

Method: Acid-Base Titration of the Carboxylic Acid.

  • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized.

  • Solvent: 50% Ethanol / 50% Water (to ensure solubility of the organic acid).

  • Detection: Potentiometric (pH electrode).

  • Endpoint: Inflection point around pH 7-9.

Calculation:



  • 
    : Volume of NaOH consumed (mL)
    
  • 
    : Normality of NaOH
    
  • 
    : 167.16  g/mol [4][5][6][7][8]
    
  • 
    : Sample weight (g)
    

Visualization of Analytical Logic

The following diagram illustrates the mechanistic interaction during HPLC separation, justifying the pH 2.5 buffer choice.

HPLC_Mechanism Molecule Target Molecule (Amphoteric) Acidic_Cond Mobile Phase pH 2.5 Molecule->Acidic_Cond Dissolved in Species Dominant Species: Pyridine-H+ (Cation) COOH (Neutral) Acidic_Cond->Species Protonates N Suppresses COO- Interaction Column Interaction: Repulsion from Silanols (Good Shape) Hydrophobic Retention via Phenyl Ring Species->Interaction Result Sharp Peak Reproducible RT Interaction->Result

Figure 2: Mechanistic rationale for using pH 2.5 buffer to suppress silanol interactions and ensure peak symmetry.

References

  • PubChem. (n.d.).[9] this compound (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Dolan, J. W. (2002). The Separation of Basic Compounds by HPLC. LCGC North America. (Standard reference for low pH buffers with pyridines).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[10] (Basis for NMR shift predictions).[11][12]

  • U.S. Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. (Basis for System Suitability criteria).

Sources

Application Note: HPLC Analysis of 2-(3-Methoxypyridin-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, validated protocol for the quantification and purity analysis of 2-(3-Methoxypyridin-2-yl)acetic acid (CAS: 1000515-98-9).[1][2]

This guide synthesizes principles from the analysis of amphoteric pyridine derivatives (like Rabeprazole intermediates) to establish a method that addresses the specific challenges of this molecule: zwitterionic behavior and potential peak tailing due to silanol interactions.

Introduction & Scientific Rationale

This compound is a critical intermediate in the synthesis of pharmaceuticals, particularly proton pump inhibitors (PPIs) and pyridine-based bioactive ligands.[1][2]

The Analytical Challenge

This molecule presents a "dual-personality" challenge in Reverse Phase Chromatography (RP-HPLC):

  • Basic Moiety: The pyridine nitrogen (

    
    ) can protonate, interacting with residual silanols on the silica backbone, leading to severe peak tailing.
    
  • Acidic Moiety: The carboxylic acid (

    
    ) ionizes at neutral pH, reducing retention on hydrophobic C18 columns.[2]
    

The Solution: This protocol utilizes a Low-pH Ion-Suppression Strategy .[1][2] By maintaining the mobile phase pH at 3.0 , we achieve two goals:

  • Suppression of Acid Ionization: The carboxylic acid remains largely protonated (neutral), increasing hydrophobic interaction with the C18 stationary phase for better retention.

  • Silanol Masking: The high ionic strength of the buffer and low pH suppresses the ionization of surface silanols (

    
    ), preventing the "cation-exchange" dragging of the protonated pyridine ring.[1]
    
Detailed Experimental Protocol
2.1 Reagents & Chemicals
  • Reference Standard: this compound (>98% purity).[1][2]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (

    
    ).
    
  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%).
    
2.2 Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-Capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 × 150 mm, 3.5 µm or 5 µmEnd-capping is critical to shield the pyridine ring from silanol interactions.[1][2]
Mobile Phase A 20 mM

Buffer, adjusted to pH 3.0 with Orthophosphoric Acid
Stabilizes ionization state; pH 3.0 ensures the acid moiety is protonated for retention.
Mobile Phase B Acetonitrile (100%)Strong eluent for hydrophobic selectivity.[2]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1][2][3]
Column Temp 30°CImproves mass transfer and peak sharpness.[1]
Injection Volume 10 µLStandard injection load.[1]
Detection UV-Vis / PDA at 278 nm (Secondary: 235 nm)278 nm targets the pyridine

transition with minimal solvent interference.[1][2]
Run Time 15 - 20 minutesSufficient for impurity separation.[1]
2.3 Gradient Program

Note: A gradient is preferred over isocratic to elute potential non-polar impurities (e.g., decarboxylated by-products).

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Initial equilibration
8.06040Linear ramp to elute analyte
10.01090Wash column (remove hydrophobic impurities)
12.01090Hold wash
12.19010Return to initial
17.09010Re-equilibration
2.4 Standard & Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (80:20 v/v). Do not use pure acetonitrile as diluent to prevent peak distortion.[1]

  • Stock Solution (1 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 2 mL Methanol (to aid solubility), then make up to volume with Diluent.

  • Working Standard (50 µg/mL): Dilute 0.5 mL of Stock Solution into 10 mL with Diluent. Filter through a 0.22 µm PVDF or PTFE syringe filter.[1]

Method Validation (Summary of Acceptance Criteria)

This method is designed to be validated according to ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaExperimental Note
System Suitability Tailing Factor (

) < 1.5; Theoretical Plates (

) > 5000
Critical for pyridine derivatives.[1][2] If

, lower buffer pH to 2.8.
Linearity

over range 10–100 µg/mL
5 concentration levels recommended.
Precision RSD < 2.0% (n=6 injections)-
LOD / LOQ S/N ratio > 3 (LOD) and > 10 (LOQ)Estimated LOQ: ~0.5 µg/mL.[2]
Robustness pH variation ±0.2 unitsEnsure resolution is maintained at pH 2.8 and 3.2.
Visualization of Workflows & Mechanisms
Diagram 1: Analytical Workflow

A step-by-step logic flow for setting up and running the analysis.

HPLC_Workflow Start Start: Method Setup Prep_Mobile Prepare Mobile Phase (20mM Phosphate pH 3.0) Start->Prep_Mobile Prep_Sample Sample Preparation (Dissolve in 80:20 Buffer:ACN) Start->Prep_Sample System_Suit System Suitability Test (Inj 5x Standard) Prep_Mobile->System_Suit Prep_Sample->System_Suit Check_Tailing Check Tailing Factor (Is Tf < 1.5?) System_Suit->Check_Tailing Run_Sample Run Unknown Samples (Gradient Elution) Check_Tailing->Run_Sample Pass Adjust_pH Troubleshoot: Lower pH to 2.8 or Change Column Check_Tailing->Adjust_pH Fail Calc_Results Data Processing (Integration & Quant) Run_Sample->Calc_Results Adjust_pH->System_Suit

Caption: Operational workflow for the HPLC analysis of this compound, including system suitability decision gates.

Diagram 2: Separation Mechanism & pH Control

Visualizing why pH 3.0 is selected for this specific amphoteric molecule.

Mechanism Molecule Target: 2-(3-Methoxypyridin-2-yl) acetic acid Pyridine Pyridine Ring (Basic N) Molecule->Pyridine Acid Acetic Acid Group (Acidic -COOH) Molecule->Acid pH_Low Mobile Phase pH 3.0 pH_Low->Pyridine Protonates pH_Low->Acid Suppresses Ionization State_Pyr Protonated (NH+) Soluble but Tailing Risk Pyridine->State_Pyr State_Acid Neutral (-COOH) High Retention on C18 Acid->State_Acid Silanol Silanol Suppression (Buffer Cations Block Si-O-) State_Pyr->Silanol Requires Result Result: Sharp Peak & Good Retention State_Acid->Result Promotes Silanol->Result Ensures

Caption: Mechanistic impact of pH 3.0 on the ionization states of the pyridine and acid moieties, ensuring optimal chromatography.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Peak Tailing Interaction between Pyridine

and Silanols.
1. Ensure column is "Base Deactivated" (BDS).2. Increase buffer concentration to 50 mM.3. Add 5 mM Triethylamine (TEA) as a silanol blocker (last resort).
Split Peaks Sample solvent mismatch.Ensure sample diluent matches the initial mobile phase (high water content). Avoid dissolving pure sample in 100% ACN.
Retention Time Drift pH instability.[1][2]Phosphate buffer is sensitive to temperature.[1] Ensure column oven is stable at 30°C.
Low Sensitivity Incorrect wavelength.Pyridine absorption maxima shift with pH.[1] Scan UV spectrum in the mobile phase to confirm

(likely 278nm or 235nm).
References
  • International Conference on Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Dolan, J. W. (2002).[2][4] The Role of Buffers in HPLC Separations. LCGC North America.[1] [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. [Link][2]

  • PubChem. (n.d.).[5] this compound - Compound Summary. National Library of Medicine.[1] [Link]

Sources

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-(3-Methoxypyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 2-(3-Methoxypyridin-2-YL)acetic acid. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural elucidation of this and similar molecules. This guide goes beyond a simple recitation of steps, offering insights into the rationale behind experimental choices and providing a framework for robust data acquisition and interpretation.

Introduction: The Structural Significance of this compound

This compound is a substituted pyridine derivative. The pyridine ring is a common motif in medicinal chemistry, and its substitution pattern significantly influences its physicochemical and pharmacological properties. The presence of a methoxy group and an acetic acid side chain introduces specific electronic and steric features that are crucial to its function.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of such organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, we can confirm the connectivity of atoms, probe the electronic environment of each nucleus, and establish through-space relationships between different parts of the molecule. This application note will detail the protocols for acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound, including the use of advanced 2D techniques for complete structural assignment.

Predicted NMR Spectra: An Educated Starting Point

While experimental data is the ultimate arbiter, predicting the NMR spectrum of a novel compound is a critical first step. This allows for a more targeted approach to data acquisition and interpretation. The predicted chemical shifts for this compound are based on the known effects of its constituent functional groups and data from structurally related compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the methylene protons of the acetic acid side chain, and the methoxy group protons. The acidic proton of the carboxylic acid may be observable as a broad singlet, though its presence and chemical shift are highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-6 (Pyridine)8.1 - 8.3Doublet of doublets (dd)~4-5 Hz, ~1-2 HzDownfield due to proximity to the electronegative nitrogen atom.
H-4 (Pyridine)7.3 - 7.5Doublet of doublets (dd)~8-9 Hz, ~4-5 HzInfluenced by the methoxy group and the acetic acid side chain.
H-5 (Pyridine)7.0 - 7.2Doublet of doublets (dd)~8-9 Hz, ~1-2 HzShielded relative to other pyridine protons.
-CH₂- (Methylene)3.8 - 4.0Singlet (s)N/AAdjacent to the pyridine ring and the carboxylic acid group.
-OCH₃ (Methoxy)3.9 - 4.1Singlet (s)N/ATypical chemical shift for a methoxy group on an aromatic ring.
-COOH (Carboxylic Acid)10.0 - 13.0Broad singlet (br s)N/AHighly deshielded and often broad due to exchange.
Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule, including the quaternary carbons of the pyridine ring and the carboxylic acid.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carboxylic Acid)170 - 175Typical range for a carboxylic acid carbonyl carbon.[1]
C-3 (Pyridine)155 - 160Attached to the electronegative oxygen of the methoxy group.
C-2 (Pyridine)145 - 150Attached to the acetic acid side chain.
C-6 (Pyridine)147 - 152Adjacent to the nitrogen atom.
C-4 (Pyridine)120 - 125Aromatic carbon.
C-5 (Pyridine)115 - 120Aromatic carbon.
-OCH₃ (Methoxy)55 - 60Typical range for a methoxy carbon.
-CH₂- (Methylene)35 - 40Aliphatic carbon adjacent to an aromatic ring and a carbonyl group.

Experimental Protocols: A Step-by-Step Guide for Robust Data Acquisition

The quality of the final NMR data is critically dependent on meticulous sample preparation and the appropriate choice of experimental parameters.

Sample Preparation

A well-prepared sample is the cornerstone of a high-quality NMR spectrum.[2]

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d₄)

  • High-quality 5 mm NMR tubes

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Pasteur pipette and glass wool

Protocol:

  • Solvent Selection: The choice of solvent is crucial and depends on the solubility of the analyte and the desired chemical shift reference.[3]

    • DMSO-d₆: A good choice for polar compounds and allows for the observation of exchangeable protons like the carboxylic acid proton.

    • CDCl₃: A common, less polar solvent. The carboxylic acid proton may exchange or be very broad.

    • MeOD-d₄: A polar, protic solvent that will result in the exchange of the carboxylic acid proton with deuterium, causing its signal to disappear.

  • Dissolution: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as TMS (0 ppm), for accurate chemical shift referencing.[4]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

1D NMR Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Dissolve sample in deuterated solvent with TMS filter Filter into NMR tube prep->filter insert Insert sample into spectrometer filter->insert lock Lock on deuterium signal insert->lock shim Shim for magnetic field homogeneity lock->shim acquire Acquire 1H and 13C spectra shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference

Caption: Logical flow for structure elucidation using 2D NMR.

Data Interpretation: From Spectra to Structure

Analysis of the ¹H NMR Spectrum
  • Identify the singlets: The methoxy (-OCH₃) and methylene (-CH₂-) protons should appear as sharp singlets. Their integration should correspond to 3 and 2 protons, respectively.

  • Analyze the aromatic region: The three pyridine protons will form a coupled spin system. Use the coupling patterns and constants to assign H-4, H-5, and H-6.

  • Locate the carboxylic acid proton: If visible, this will be a broad singlet at a very downfield chemical shift.

Analysis of the ¹³C NMR Spectrum
  • Identify the carbonyl carbon: The signal for the carboxylic acid carbonyl will be in the 170-175 ppm region.

  • Assign the aromatic carbons: The carbon attached to the methoxy group (C-3) will be the most downfield of the pyridine carbons. The other pyridine carbons can be assigned with the help of HSQC and HMBC data.

  • Assign the aliphatic carbons: The methoxy and methylene carbons will be in the upfield region of the spectrum and can be definitively assigned using HSQC.

Putting It All Together with 2D NMR

Molecular Structure with Key HMBC Correlations

Caption: Key expected HMBC correlations for structural confirmation.

  • COSY: Will show correlations between H-4/H-5 and H-5/H-6, confirming their connectivity.

  • HSQC: Will link H-4 to C-4, H-5 to C-5, H-6 to C-6, the methylene protons to the methylene carbon, and the methoxy protons to the methoxy carbon.

  • HMBC: This is the key experiment for final confirmation.

    • The methylene protons should show correlations to C-2 and C-3 of the pyridine ring, as well as to the carboxylic acid carbonyl carbon.

    • The methoxy protons will correlate to C-3.

    • The pyridine protons will show correlations to adjacent and two-bond distant carbons, confirming the overall substitution pattern. For example, H-6 should correlate to C-2 and C-4.

Troubleshooting and Best Practices

  • Poor Signal-to-Noise: Increase the number of scans or use a more concentrated sample.

  • Broad Lines: Ensure the sample is free of particulate matter and that the spectrometer is well-shimmed. High sample viscosity can also lead to broader lines. [5]* Solvent Signal Obscuring Resonances: If a sample resonance is obscured by the residual solvent peak, consider using a different deuterated solvent.

  • Artifacts: Spinning sidebands, phasing errors, and baseline distortions can complicate interpretation. Proper data processing is key to minimizing these issues. [6]

Conclusion

The NMR spectroscopic analysis of this compound is a straightforward process when a systematic approach is employed. By combining predictive knowledge with a robust set of 1D and 2D NMR experiments, an unambiguous structural assignment can be achieved. The protocols and interpretive guidelines presented in this document provide a solid foundation for researchers working with this and structurally related compounds, ensuring data integrity and accelerating the pace of drug discovery and development.

References

  • Katritzky, A. R., et al. (2006). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. Magnetic Resonance in Chemistry, 44(10), 988-993.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.
  • Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]

  • University of Maryland, Department of Chemistry and Biochemistry. (n.d.). Troubleshooting. Retrieved from [Link]

  • Max T. Rogers NMR Facility. (n.d.). NMR Artifacts. Michigan State University. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 25). How do I choose a reference standard for my Q-NMR analysis? Retrieved from [Link]

Sources

Application Note & Protocol: Strategic Crystallization of 2-(3-Methoxypyridin-2-YL)acetic Acid for High-Resolution X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crystallographic Imperative

In modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. Single-crystal X-ray diffraction (XRD) remains the gold standard for this purpose, providing unambiguous insights into atomic connectivity, stereochemistry, and intermolecular interactions.[1] However, the success of an XRD experiment is fundamentally dependent on the quality of the crystal. This guide provides a detailed framework for the crystallization of 2-(3-Methoxypyridin-2-YL)acetic acid, a molecule of interest in pharmaceutical development, focusing on the principles and techniques required to obtain diffraction-quality single crystals.

The journey from a purified powder to a well-ordered crystal lattice is often more of an art than a science, requiring patience and a systematic exploration of various parameters.[2] For a molecule like this compound, which possesses both a carboxylic acid and a pyridine ring, hydrogen bonding is a critical factor in the crystallization process. These functional groups can participate in a variety of hydrogen bond motifs, influencing the crystal packing.[3] This application note will detail several robust crystallization strategies, explain the rationale behind solvent selection and system setup, and provide protocols for troubleshooting common issues.

Part 1: Foundational Principles of Crystallization

The goal of crystallization is to slowly transition a solution from a state of saturation to supersaturation, where the solute molecules can self-assemble into a highly ordered lattice. The quality of the resulting crystals is directly correlated with the rate at which this transition occurs; slower is almost always better.[4][5] Key factors influencing crystallization include:

  • Purity of the Compound: Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects. It is crucial to start with the highest purity material possible.

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[4] If the solubility is too high, achieving supersaturation is difficult, often resulting in oils or microcrystalline powder.[6] Conversely, if the solubility is too low, it may be impossible to dissolve a sufficient amount of the compound.

  • Supersaturation Control: The method of achieving supersaturation dictates the crystallization technique. Common methods include slow evaporation of the solvent, changing the temperature, or introducing an "anti-solvent" that reduces the compound's solubility.

  • Nucleation: The formation of the initial crystal seed is a critical step. Having too many nucleation sites leads to a large number of small crystals, which are generally unsuitable for single-crystal XRD.[4] Minimizing dust and other particulates is essential.[4]

Part 2: Pre-Crystallization Workup: Solubility Screening

A systematic solubility screening is the cornerstone of a successful crystallization campaign. This initial step will inform the choice of solvents and crystallization techniques.

Protocol 1: Small-Scale Solubility Screening
  • Preparation: Aliquot approximately 1-2 mg of this compound into several clean, small glass vials (e.g., 1-dram vials).

  • Solvent Addition: To each vial, add a different solvent from the list below in a stepwise manner (e.g., 50 µL increments).

  • Observation: After each addition, cap the vial and vortex or sonicate briefly. Observe the solubility at room temperature.

  • Heating: If the compound is insoluble at room temperature, gently warm the vial to assess solubility at elevated temperatures.

  • Classification: Categorize each solvent as:

    • High Solubility: Dissolves completely in < 100 µL.

    • Moderate Solubility: Dissolves in 100-500 µL.

    • Low Solubility: Does not fully dissolve in > 500 µL.

Solvent Category Examples Potential Use
Polar Protic Methanol, Ethanol, WaterGood for dissolving, may need anti-solvent.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Ethyl AcetateOften good choices for slow evaporation.
Non-Polar Hexane, Heptane, TolueneLikely anti-solvents.

Part 3: Crystallization Methodologies & Protocols

Based on the solubility screening, several crystallization techniques can be employed. It is recommended to run multiple experiments in parallel.

A. Slow Evaporation

This is often the simplest and most successful method.[7] It is best suited for solvents in which the compound has moderate to high solubility. The principle is to slowly increase the concentration of the solute by allowing the solvent to evaporate over time.[8]

  • Solution Preparation: Dissolve 5-10 mg of the compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to near saturation in a small, clean vial.

  • Setup: Cover the vial with parafilm and puncture it with a needle a few times to allow for slow solvent evaporation.[6][7] The number and size of the holes can be varied to control the evaporation rate.[7]

  • Incubation: Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[7]

  • Monitoring: Periodically check for crystal growth without agitating the vial.

Diagram 1: Slow Evaporation Workflow

G cluster_prep Preparation cluster_setup Setup cluster_incubation Incubation & Growth prep1 Dissolve Compound in Solvent prep2 Create Near-Saturated Solution prep1->prep2 setup1 Transfer to Clean Vial prep2->setup1 setup2 Cover with Punctured Parafilm setup1->setup2 inc1 Place in Vibration-Free Area setup2->inc1 inc2 Slow Evaporation Occurs inc1->inc2 inc3 Supersaturation & Crystal Growth inc2->inc3

Caption: Workflow for the slow evaporation crystallization method.

B. Vapor Diffusion

Vapor diffusion is an excellent technique, especially when only small amounts of material are available.[2][6] It involves dissolving the compound in a "good" solvent and placing it in a sealed container with a larger volume of a volatile "anti-solvent" in which the compound is insoluble.[2][6] The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.[2]

There are two common setups: hanging drop and sitting drop.

  • Reservoir Preparation: Fill the well of a crystallization plate (e.g., VDX plate) with 500 µL of the anti-solvent (e.g., hexane or diethyl ether).

  • Drop Preparation: On a siliconized glass coverslip, place a 2-5 µL drop of a concentrated solution of the compound in a "good" solvent (e.g., toluene or THF).

  • Sealing: Invert the coverslip and place it over the well, sealing the chamber with grease.

  • Incubation: Store in a stable environment and monitor for crystal growth over several days.

Diagram 2: Vapor Diffusion Principle

G cluster_0 chamber Sealed Chamber solution Compound in 'Good' Solvent Lower Anti-Solvent Concentration reservoir Anti-Solvent Reservoir Higher Anti-Solvent Concentration solution:f1->reservoir:f1 Vapor Diffusion

Caption: Principle of vapor diffusion crystallization.

C. Solvent/Anti-Solvent Method (Liquid-Liquid Diffusion)

This technique involves carefully layering a solution of the compound with a miscible anti-solvent.[6] Diffusion at the interface of the two liquids creates a localized region of supersaturation where crystals can form.

  • Solution Preparation: In a narrow tube (e.g., an NMR tube), dissolve 5-10 mg of the compound in a minimal amount of a "good" solvent (e.g., methanol).

  • Layering: Carefully and slowly add an anti-solvent (e.g., diethyl ether or hexane) down the side of the tube to form a distinct layer on top of the compound solution. Use a syringe for better control.

  • Incubation: Cap the tube and leave it undisturbed. Crystals will ideally form at the interface of the two solvents.

Part 4: Optimization and Troubleshooting

It is common for initial crystallization attempts to yield suboptimal results such as oils, microcrystals, or needles.[9] Optimization involves systematically varying the parameters of a promising condition.[10][11]

Problem Potential Cause Troubleshooting Strategy
No Crystals, Clear Solution Solution is not sufficiently supersaturated.Increase the initial concentration; use a more volatile anti-solvent; slow the evaporation rate further.
Amorphous Precipitate/Powder Nucleation and growth are too rapid.Decrease the concentration; use a less volatile anti-solvent; reduce the temperature to slow diffusion/evaporation.
Oiling Out Compound is too soluble in the solvent system; supersaturation is too high.Use a solvent in which the compound is less soluble; decrease the starting concentration; try a different crystallization technique.
Many Small Crystals Too many nucleation sites.Filter the stock solution through a syringe filter (0.22 µm) before setting up the experiment; use cleaner glassware.
Needles or Plates Anisotropic crystal growth.Try different solvents that may interact with different faces of the crystal; slow down the growth rate significantly; consider adding a co-former.

Part 5: Crystal Harvesting and Mounting

Once suitable crystals have been grown (ideally 0.1-0.3 mm in size with sharp edges), they must be carefully harvested and mounted for X-ray diffraction.[2]

Protocol 5: Crystal Mounting
  • Selection: Under a microscope, select a single, well-formed crystal that is free of cracks or defects.

  • Harvesting: Use a cryoloop of appropriate size to gently scoop the crystal out of the mother liquor.[1][12] The surface tension of the remaining liquid will hold the crystal in the loop.[12]

  • Cryoprotection (if necessary): If data will be collected at cryogenic temperatures (standard for most modern diffractometers), quickly pass the looped crystal through a cryoprotectant (e.g., paratone-N oil or a solution containing glycerol) to prevent ice formation.

  • Flash Cooling: Immediately plunge the loop into a stream of cold nitrogen gas (typically 100 K) on the diffractometer.[1]

Conclusion

The crystallization of this compound is a multifactorial process that requires a systematic and patient approach. By beginning with a thorough solubility screen and exploring a range of techniques such as slow evaporation, vapor diffusion, and solvent layering, researchers can significantly increase the probability of obtaining high-quality single crystals suitable for X-ray diffraction. The protocols and troubleshooting guide provided herein serve as a robust starting point for this critical step in structural elucidation.

References

  • American Chemical Society. (2022). Three-Step Mechanism of Antisolvent Crystallization.
  • Chem-Space. (n.d.).
  • CCDC. (n.d.).
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1765.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
  • Rigaku. (n.d.). Introduction to single crystal X-ray analysis II. Mounting crystals.
  • Hampton Research. (n.d.).
  • National Institutes of Health. (n.d.). Optimization of crystallization conditions for biological macromolecules.
  • Hampton Research. (n.d.).
  • University of York. (n.d.). scXRD: Mounting single crystals.
  • Hampton Research. (n.d.).
  • Imperial College London. (n.d.).
  • Wikipedia. (2023). X-ray crystallography.
  • Massachusetts Institute of Technology. (n.d.). Growing Crystals.
  • Royal Society of Chemistry. (2023).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield of 2-(3-Methoxypyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Methoxypyridin-2-YL)acetic acid. As a crucial building block in pharmaceutical research, optimizing its synthesis is paramount for efficiency and cost-effectiveness. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its preparation. The methodologies described herein are based on established chemical principles and aim to provide a self-validating framework for your experimental work.

I. Core Synthesis Strategy: A Two-Step Approach

The most common and logical synthetic route to this compound involves a two-step process:

  • Step 1: Synthesis of the Nitrile Precursor, 2-(3-methoxypyridin-2-yl)acetonitrile. This is typically achieved through the nucleophilic substitution of a suitable starting material, such as 2-chloromethyl-3-methoxypyridine, with a cyanide salt.

  • Step 2: Hydrolysis of the Nitrile to the Carboxylic Acid. The synthesized nitrile is then hydrolyzed under acidic or basic conditions to yield the final product.

This guide is structured to address potential issues in each of these key stages.

II. Troubleshooting Guide: Step 1 - Synthesis of 2-(3-methoxypyridin-2-yl)acetonitrile

The successful synthesis of the nitrile intermediate is critical for the overall yield of the final product. Below are common issues and their remedies.

Diagram: Workflow for Nitrile Synthesis

start Starting Materials: 2-chloromethyl-3-methoxypyridine Sodium or Potassium Cyanide reaction Reaction: - Solvent (e.g., DMSO, EtOH/H2O) - Temperature Control start->reaction workup Work-up: - Quenching - Extraction reaction->workup purification Purification: - Column Chromatography - Crystallization workup->purification product Product: 2-(3-methoxypyridin-2-yl)acetonitrile purification->product

Caption: Workflow for the synthesis of the nitrile intermediate.

Q1: Low or no conversion of the starting material (2-chloromethyl-3-methoxypyridine) to the nitrile.

A1: This is a common issue that can often be traced back to the reactivity of the starting materials or the reaction conditions.

  • Causality: The nucleophilic attack of the cyanide ion on the benzylic carbon of 2-chloromethyl-3-methoxypyridine is an SN2 reaction. The efficiency of this reaction is highly dependent on the solvent, temperature, and the quality of the reagents.

  • Troubleshooting Steps:

    • Verify Starting Material Quality: Ensure the 2-chloromethyl-3-methoxypyridine is pure and has not degraded. This compound can be susceptible to hydrolysis. Consider preparing it fresh if it has been stored for a long time. General methods for the synthesis of similar compounds often involve the chlorination of the corresponding alcohol with thionyl chloride or a similar chlorinating agent[1].

    • Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like DMSO or DMF are excellent for SN2 reactions as they solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic. Alternatively, a mixture of ethanol and water can be used, which may require heating to achieve a reasonable reaction rate[2].

    • Temperature Optimization: If the reaction is sluggish at room temperature, gradually increase the temperature. A typical starting point would be 50-80 °C. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.

    • Cyanide Salt Solubility: Ensure that the cyanide salt (NaCN or KCN) is sufficiently soluble in the chosen solvent system. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial in biphasic systems.

Q2: Formation of significant side products, leading to a low yield of the desired nitrile.

A2: Side product formation is often a result of competing reaction pathways or the reactivity of the pyridine ring itself.

  • Causality: The pyridine ring, especially when activated by a methoxy group, can be susceptible to nucleophilic attack at other positions, although the primary reaction should be at the chloromethyl group. Additionally, impurities in the starting material can lead to side reactions.

  • Troubleshooting Steps:

    • Control of Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the cyanide salt. A large excess may promote side reactions.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of any sensitive species.

    • Analysis of Byproducts: If possible, isolate and characterize the major byproducts. This can provide valuable insight into the competing reaction pathways. For example, attack of cyanide at the pyridine ring is a known possibility in some systems[2].

    • Alternative Starting Materials: If side reactions are problematic, consider alternative synthetic routes to the nitrile, such as the dehydration of the corresponding amide, although this is a less direct route.

Parameter Recommendation for Optimization Rationale
Solvent Start with DMSO or DMF.Aprotic polar solvents enhance the nucleophilicity of the cyanide anion.
Temperature Begin at room temperature, then gradually heat to 50-80 °C.Balances reaction rate with potential for decomposition.
Cyanide Salt Use KCN over NaCN.KCN is generally more soluble in organic solvents.
Atmosphere Use an inert atmosphere (N2 or Ar).Prevents potential oxidative side reactions.

III. Troubleshooting Guide: Step 2 - Hydrolysis of 2-(3-methoxypyridin-2-yl)acetonitrile

The hydrolysis of the nitrile to the carboxylic acid is a robust transformation, but yield can be impacted by incomplete reaction or degradation of the product.

Diagram: Nitrile Hydrolysis Pathways

nitrile 2-(3-methoxypyridin-2-yl)acetonitrile acid_hydrolysis Acidic Hydrolysis (e.g., H2SO4, HCl) nitrile->acid_hydrolysis base_hydrolysis Basic Hydrolysis (e.g., NaOH, KOH) nitrile->base_hydrolysis amide_intermediate Amide Intermediate acid_hydrolysis->amide_intermediate Step 1 base_hydrolysis->amide_intermediate Step 1 acid_product This compound amide_intermediate->acid_product Step 2 (Acidic) salt_product Carboxylate Salt amide_intermediate->salt_product Step 2 (Basic) acidification Acidification salt_product->acidification acidification->acid_product

Caption: Acidic and basic hydrolysis pathways for the nitrile.

Q1: The hydrolysis reaction is slow or incomplete, resulting in a mixture of the starting nitrile, the amide intermediate, and the final acid product.

A1: The rate of nitrile hydrolysis is highly dependent on the reaction conditions, particularly temperature and the concentration of the acid or base.

  • Causality: Nitrile hydrolysis is a two-step process, with the formation of an amide intermediate[3][4]. Both steps require forcing conditions (heat and strong acid or base) to proceed at a reasonable rate[5][6].

  • Troubleshooting Steps:

    • Increase Temperature: Refluxing the reaction mixture is often necessary for complete hydrolysis. Monitor the reaction progress over time using TLC or LC-MS.

    • Increase Acid/Base Concentration: If using dilute acid or base, increasing the concentration can accelerate the reaction. For acidic hydrolysis, a mixture of concentrated sulfuric acid and water is effective. For basic hydrolysis, a higher molarity of NaOH or KOH can be used[7].

    • Extend Reaction Time: Some nitriles are sterically hindered or electronically deactivated, requiring longer reaction times for complete conversion.

    • Choice of Acid/Base: While both acidic and basic hydrolysis are effective, one may be more suitable for your specific substrate and downstream purification. Basic hydrolysis yields the carboxylate salt, which can be useful for separating it from neutral organic impurities before acidification to precipitate the final product[4].

Q2: Low isolated yield of the final product, this compound, despite complete conversion of the starting material.

A2: A low isolated yield can be due to product degradation, difficult isolation, or decarboxylation.

  • Causality: Pyridylacetic acids can be prone to decarboxylation under harsh conditions, especially at high temperatures[8][9]. The work-up procedure is also critical for efficiently isolating the product.

  • Troubleshooting Steps:

    • Work-up pH Adjustment: When isolating the product from a basic hydrolysis, it is crucial to carefully adjust the pH to the isoelectric point of the amino acid to induce precipitation. Overshooting the pH can lead to the formation of the protonated (and more soluble) form of the pyridine nitrogen.

    • Extraction: If the product is not readily precipitating, it may need to be extracted from the aqueous solution. Use a suitable organic solvent, such as ethyl acetate or dichloromethane, after adjusting the pH. Multiple extractions will improve recovery.

    • Purification: Recrystallization is the preferred method for purifying the final product. A solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures should be chosen. Common solvents for recrystallizing polar organic acids include water, ethanol, or mixtures thereof.

Parameter Acidic Hydrolysis Basic Hydrolysis
Reagents Dilute or concentrated H2SO4 or HClAqueous NaOH or KOH
Conditions Heat to refluxHeat to reflux
Product Form Free carboxylic acidCarboxylate salt (requires acidification)
Advantages Direct isolation of the free acid.Allows for easy separation from neutral impurities.
Disadvantages Can be more corrosive.Requires an additional acidification step.

IV. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of nitrile hydrolysis?

A1: Under acidic conditions, the nitrile nitrogen is protonated, making the carbon more electrophilic for attack by water. This forms an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed to the carboxylic acid and an ammonium salt[4]. Under basic conditions, a hydroxide ion directly attacks the nitrile carbon, and subsequent proton transfers lead to the amide, which is then hydrolyzed to the carboxylate salt and ammonia[4][6].

Q2: Are there any specific safety precautions I should take?

A2: Yes. Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Have a cyanide antidote kit readily available and be familiar with its use. Reactions involving cyanide should be quenched with an oxidizing agent like bleach or hydrogen peroxide before disposal.

Q3: What analytical techniques are best for monitoring the reaction progress?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product. Liquid chromatography-mass spectrometry (LC-MS) is also highly recommended as it can provide more detailed information about the conversion and the presence of any side products. For the final product, 1H NMR, 13C NMR, and mass spectrometry should be used to confirm its identity and purity.

Q4: Are there alternative methods for synthesizing this compound?

A4: Yes, other synthetic strategies exist. One notable method involves the reaction of a pyridine-N-oxide with Meldrum's acid, followed by ring-opening and decarboxylation[8][9]. Another possibility is the direct carboxylation of the pyridine ring, although this is a more modern and potentially less established method for this specific substrate. The choice of method will depend on the availability of starting materials and the specific requirements of your research.

V. Experimental Protocols

Protocol 1: Synthesis of 2-(3-methoxypyridin-2-yl)acetonitrile

This is a general starting protocol and may require optimization.

  • To a solution of 2-chloromethyl-3-methoxypyridine (1.0 eq) in anhydrous DMSO, add potassium cyanide (1.2 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction progress by TLC. If the reaction is slow, gradually heat to 50-60 °C.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(3-methoxypyridin-2-yl)acetonitrile.

Protocol 2: Hydrolysis of 2-(3-methoxypyridin-2-yl)acetonitrile (Basic Conditions)

This is a general starting protocol and may require optimization.

  • To a solution of 2-(3-methoxypyridin-2-yl)acetonitrile (1.0 eq) in ethanol, add a 2 M aqueous solution of sodium hydroxide (5.0 eq).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material and the amide intermediate are consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with water and wash with a non-polar organic solvent (e.g., hexane) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with 2 M hydrochloric acid to a pH of approximately 4-5.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

  • If no precipitate forms, extract the aqueous layer with ethyl acetate, dry the organic layer, and concentrate to obtain the product. Further purification can be achieved by recrystallization.

VI. References

  • Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules.

  • How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. AQA AS Chemistry.

  • Reaction of potassium cyanide with 2-(chloromethyl)furan. Chemistry Stack Exchange.

  • Hydrolysis of nitriles. Chemguide.

  • Conversion of Acetonitrile into Acetic acid. Brainly.in.

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry.

  • 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors. Google Patents.

  • Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.

  • Hydrolysis derivatives of (pyridyl-2)acetonitrile. PubMed.

  • 2-Pyridineacetonitrile. Tokyo Chemical Industry Co., Ltd.

  • Pyridine-n-oxide. Organic Syntheses.

  • 5 Nitrile Hydrolysis Steps. Berkeley Learning Hub.

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.

  • Reaction of Tertiary 2‐Chloroketones with Cyanide Ions: Application to 3‐Chloroquinolinediones. Helvetica Chimica Acta.

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Europe PMC.

  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Google Patents.

  • Reactions of Substituted Pyridinium Salts with Cyanide; Formation and Metal Complexes of 2,2'bis (hydroxymethyl) - VCU Scholars Compass. VCU Scholars Compass.

  • Compositions for pyridine/acetic acid buffers. ResearchGate.

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate.

  • Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. ResearchGate.

  • The Reactions of Aldehydes and Ketones with Hydrogen Cyanide. Chemistry LibreTexts.

  • How can you prepare acetic acid from acetonitrile?. Filo.

  • Method for preparing 3-pyridine acetic acid hydrochloride. Google Patents.

  • 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same. Google Patents.

  • Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. Google Patents.

  • The Reactions of Aldehydes and Ketones with Hydrogen Cyanide. Chemistry LibreTexts.

  • Pyridine synthesis. Organic Chemistry Portal.

  • 2-Pyridylacetic acid synthesis. ChemicalBook.

  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Eureka.

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.

  • What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide?. Chemistry Stack Exchange.

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.

  • Synthesis routes of 2-Amino-2-(pyridin-3-yl)acetonitrile. Benchchem.

  • picoSpin 45: Hydrolysis of Acetic Anhydride with Heavy Water (D2O). Thermo Fisher Scientific.

  • Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[2][5]pyridine-1,3-diones. ResearchGate.

  • Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. Google Patents.

Sources

Technical Support Center: Purification of 2-(3-Methoxypyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-(3-Methoxypyridin-2-YL)acetic acid. This molecule is a valuable building block in pharmaceutical research and development, particularly for synthesizing active pharmaceutical ingredients (APIs). However, its purification presents several distinct challenges owing to its unique chemical structure. Pyridylacetic acids, especially those substituted at the 2-position, are known for their chemical instability and difficult handling characteristics.[1]

This guide provides in-depth, field-proven insights and troubleshooting protocols to help researchers, scientists, and drug development professionals navigate the common pitfalls associated with the purification of this compound. We will address issues ranging from chemical stability to the selection of appropriate chromatographic and crystallization techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main difficulties arise from a combination of three core chemical properties:

  • Thermal Instability (Decarboxylation): Like many 2-pyridylacetic acids, this compound is prone to losing carbon dioxide (CO₂) upon heating, especially under harsh pH conditions, leading to the formation of 3-methoxy-2-picoline as a major impurity.[1] This reaction is often irreversible and represents a significant yield loss.

  • Zwitterionic Character: The molecule contains both a basic pyridine nitrogen and an acidic carboxylic acid group. In aqueous solutions or on polar surfaces, it can exist as a zwitterion (or inner salt), which significantly increases its polarity and water solubility, making extraction from aqueous media challenging.[2][3][4]

  • High Polarity: The combination of the pyridine ring and the carboxylic acid makes the molecule highly polar. This can lead to strong interactions with polar stationary phases like silica gel, causing issues like peak tailing in chromatography and poor recovery.[5]

Q2: I suspect my compound is decarboxylating. What causes this and how can I confirm it?

Decarboxylation of 2-pyridylacetic acids is a known degradation pathway.[1][6] The reaction is facilitated by the ability of the pyridine nitrogen to stabilize the negative charge that develops on the alpha-carbon as the C-C bond breaks. This process can be accelerated by:

  • Heat: Elevated temperatures during reaction workup, solvent evaporation, or even chromatography can trigger decarboxylation.

  • Acidic/Basic Conditions: Strong acids or bases can catalyze the reaction. The zwitterionic form is thought to be a key intermediate in the decarboxylation mechanism in aqueous solutions.[7]

  • Metal Catalysts: Trace metals from previous synthetic steps can sometimes promote this degradation.[8]

To confirm decarboxylation, you can use techniques like LC-MS to look for a mass corresponding to the loss of CO₂ (a decrease of ~44 Da). 1H NMR spectroscopy is also definitive; you will observe the disappearance of the methylene (-CH₂-) signal and the appearance of a methyl (-CH₃) signal for the resulting 3-methoxy-2-picoline impurity.

Q3: What are the most common impurities I should expect?

Besides the decarboxylation product, other common impurities include:

  • Unreacted Starting Materials: Depending on the synthetic route.

  • Solvent Adducts: If strong solvents are used during crystallization.

  • Side-Reaction Products: From dimerization or other competing reaction pathways.

  • Pyridine N-oxide derivatives: If the synthesis involves oxidation and the reduction is incomplete.

Q4: How should I store the purified this compound to ensure its stability?

To minimize degradation, the purified solid should be stored under the following conditions:

  • Temperature: Cool to cold conditions (2-8 °C or frozen).

  • Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation.

  • Moisture and Light: In a tightly sealed, amber vial to protect from moisture and light.

Troubleshooting Guide

This section addresses specific problems encountered during the purification workflow in a practical question-and-answer format.

Problem 1: Low recovery after aqueous workup and extraction.

Q: I'm losing most of my product in the aqueous layer during liquid-liquid extraction. Why is this happening and how can I prevent it?

A: Causality: This is a classic issue stemming from the compound's amphoteric and zwitterionic nature.[2][4] At a neutral pH, the molecule can exist as a zwitterion, which is highly polar and thus very soluble in water. If you attempt to extract it from a neutral aqueous solution with a common organic solvent like ethyl acetate or dichloromethane, it will preferentially remain in the aqueous phase.

Solution: pH-Controlled Extraction. To effectively move the compound into the organic layer, you must adjust the pH of the aqueous phase to suppress the ionization of the carboxylic acid group.

Protocol 1: pH-Controlled Liquid-Liquid Extraction
  • Dissolution: Ensure your crude product is fully dissolved in the aqueous phase.

  • Acidification: Cool the aqueous solution in an ice bath (0-5 °C) to minimize any potential degradation. Slowly add a dilute acid (e.g., 1M HCl) dropwise while stirring. Monitor the pH with a calibrated pH meter or test strips.

  • Target pH: Adjust the pH to approximately 2-3. At this pH, the carboxylic acid will be protonated (-COOH), making the molecule less polar and more soluble in organic solvents.

  • Extraction: Promptly extract the acidified aqueous solution with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes). The low temperature should be maintained throughout the extraction.

  • Washing: Wash the combined organic extracts with a small amount of brine to remove excess water.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (<35 °C).

Problem 2: The compound "oils out" and refuses to crystallize.

Q: During my attempt at recrystallization, the compound separates as an oil instead of forming crystals. What should I do?

A: Causality: "Oiling out" occurs when a compound's solubility in a solvent is too high, or when impurities are present that disrupt the formation of a crystal lattice. For polar molecules like this one, finding a single solvent with the ideal solubility profile (soluble when hot, insoluble when cold) can be difficult.

Solution: Two-Solvent Recrystallization and Seeding. A two-solvent system is often effective.[9] This involves dissolving the compound in a "good" solvent where it is highly soluble, and then carefully adding a "poor" or "anti-solvent" in which it is insoluble to induce precipitation.[9]

Protocol 2: Two-Solvent Recrystallization
  • Solvent Selection:

    • Good Solvent: Choose a polar solvent that readily dissolves your compound when heated (e.g., ethanol, isopropanol, or acetonitrile).

    • Anti-Solvent: Choose a non-polar solvent in which your compound is poorly soluble (e.g., heptane, hexane, or diethyl ether). The two solvents must be miscible.

  • Dissolution: Dissolve the crude material in a minimal amount of the hot "good" solvent to create a saturated solution.

  • Anti-Solvent Addition: While the solution is still warm (but not boiling), add the "anti-solvent" dropwise with vigorous stirring until you observe persistent cloudiness (the point of saturation).[9]

  • Clarification: Add one or two drops of the hot "good" solvent back into the mixture until the solution becomes clear again.

  • Cooling: Remove the flask from heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Induce Crystallization (If Needed): If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or add a single seed crystal of pure product.

  • Ice Bath: Once crystals have formed at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum at a low temperature.

Table 1: Recommended Solvent Systems for Recrystallization
Good Solvent (Solvent 1)Anti-Solvent (Solvent 2)Comments
Isopropanol (IPA)HeptaneA robust system for moderately polar compounds.
Ethanol (EtOH)WaterGood for highly polar compounds; water acts as the anti-solvent.
Acetonitrile (MeCN)Diethyl Ether or MTBEEffective but requires careful handling due to the volatility of the ether.
Ethyl Acetate (EtOAc)Hexane/HeptaneWorks if the compound is not excessively polar.
Problem 3: The product is contaminated with closely related impurities.

Q: My purified material still shows a persistent impurity with a similar polarity. Recrystallization and standard chromatography are not working.

A: Causality: Co-crystallization or similar chromatographic behavior can make separation difficult. In such cases, altering the chemical properties of the target molecule can dramatically change its physical properties (like solubility), allowing for effective separation.

Solution: Purification via Salt Formation. Converting the pyridine moiety to a hydrochloride salt increases its polarity and often enhances its crystallinity.[10] Many organic impurities will not form salts and will remain in the mother liquor during crystallization.

Protocol 3: Purification via Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude this compound in a suitable anhydrous solvent like isopropanol (IPA) or ethyl acetate.

  • Salt Formation: Cool the solution to 0-5 °C. Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Precipitation: The hydrochloride salt will typically precipitate as a white solid. Monitor the precipitation and stop adding HCl once the formation of new solid ceases.

  • Isolation: Stir the resulting slurry in the cold for 30-60 minutes, then collect the salt by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove non-basic impurities.[10]

  • Drying: Dry the salt thoroughly under vacuum.

  • (Optional) Free-Basing: If the free acid is required, the purified salt can be redissolved in water, cooled, and carefully neutralized with a base (e.g., NaHCO₃ solution) to the isoelectric point to precipitate the pure free acid, which is then filtered and dried.

Problem 4: Peak tailing and poor recovery during silica gel chromatography.

Q: When I run a silica gel column, my product comes out as a long, tailing streak, and my recovery is low. What's wrong?

A: Causality: The acidic nature of standard silica gel interacts strongly with the basic pyridine nitrogen.[5] This strong, non-specific binding leads to peak tailing. Furthermore, the prolonged contact time on the acidic stationary phase at room temperature can catalyze decarboxylation, leading to low recovery of the desired product.

Solution: Alternative Chromatographic Techniques.

  • Use a Modified Mobile Phase: Add a small amount of a competitive base (like triethylamine, ~0.1-1%) or an acid (like acetic acid, ~0.1-1%) to the mobile phase. This will occupy the active sites on the silica, leading to more symmetrical peaks. However, this may complicate product isolation.

  • Switch to a Different Stationary Phase:

    • Neutral Alumina: Less acidic than silica and often provides better results for basic compounds.

    • Reversed-Phase (C18) Chromatography: An excellent choice for polar compounds. The separation is based on hydrophobicity. A typical mobile phase would be a gradient of water (often with a pH modifier like 0.1% formic acid or TFA) and acetonitrile or methanol.[11]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like an amine-bonded phase) with a partially aqueous mobile phase, and it is specifically designed for very polar compounds.[12]

Visualized Workflows

Diagram 1: General Purification Strategy

This diagram outlines the decision-making process for purifying the crude product.

PurificationWorkflow Crude Crude Product Analysis Purity Analysis (TLC / LC-MS) Crude->Analysis Decision Complex Mixture? Analysis->Decision Recryst Recrystallization (Protocol 2 or 3) Decision->Recryst No Chrom Chromatography (Reversed-Phase / Alumina) Decision->Chrom Yes Final Pure Product Recryst->Final Chrom->Recryst Polish

Caption: Decision workflow for purification.

Diagram 2: Logic of pH-Controlled Extraction

This diagram illustrates how pH influences the compound's form and its solubility between aqueous and organic phases.

pHExtraction cluster_pH_Scale Aqueous Phase pH Low_pH Low_pH Organic Organic Phase Extraction Low_pH->Organic Favorable for Extraction Mid_pH pH ~4-6 Zwitterionic Form Py⁺-CH₂-COO⁻ Highly Water Soluble (Stays in Aqueous) Mid_pH->Organic Unfavorable High_pH High_pH High_pH->Organic Unfavorable

Caption: pH effect on compound partitioning.

References

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (n.d.). PMC - NIH. Retrieved February 3, 2026, from [Link]

  • Is it possible to boil off HCl from pyridinium chloride salts? (2020). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. (2007). Organic Letters - ACS Publications. Retrieved February 3, 2026, from [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). PMC - NIH. Retrieved February 3, 2026, from [Link]

  • Decarboxylation. (2022). Master Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. (n.d.). RSC Publishing. Retrieved February 3, 2026, from [Link]

  • N-(4-Pyridyl)pyridinium chloride hydrochloride. (n.d.). Organic Syntheses Procedure. Retrieved February 3, 2026, from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. Retrieved February 3, 2026, from [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022). PMC - NIH. Retrieved February 3, 2026, from [Link]

  • Hydrophobic chromatography and bioanalysis of some polar pyridine derivatives used as antilipolytic agents. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Method for cleanly preparing high-purity pyridine hydrochloride. (n.d.). Google Patents.
  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (n.d.). CrystEngComm (RSC Publishing). Retrieved February 3, 2026, from [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved February 3, 2026, from [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved February 3, 2026, from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved February 3, 2026, from [Link]

  • Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 3, 2026, from [Link]

  • Process for preparing pyridinium chloride salts of alkyl esters of 2-chloro-N-2-hydroxyethylacetamide. (n.d.). Google Patents.
  • Zwitterion. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

  • Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. (2021). MDPI. Retrieved February 3, 2026, from [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). (n.d.). DTIC. Retrieved February 3, 2026, from [Link]

  • Zwitterionic (A) and non-zwitterionic (B and C) neutral molecular conformations of pyridine-3-carboxylic acid. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. (2022). NIH. Retrieved February 3, 2026, from [Link]

  • Rate of Decarboxylation of pyridinecarboxylic acids. (2017). Chemistry Stack Exchange. Retrieved February 3, 2026, from [Link]

  • Effective solvent system selection in the recrystallization purification of pharmaceutical products. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • shows that replacement of solvent for recrystallization does not change... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Decarboxylation Reaction Mechanism. (2018). YouTube. Retrieved February 3, 2026, from [Link]

Sources

Technical Support Center: Stability of 2-(3-Methoxypyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-2AA-STAB Subject: Troubleshooting Rapid Degradation in Solution Status: Open / Critical Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are likely reading this because your HPLC peak for 2-(3-Methoxypyridin-2-yl)acetic acid has vanished or significantly diminished during routine analysis or storage, replaced by a less polar impurity.

The Diagnosis: This molecule belongs to the 2-pyridylacetic acid class, which is notoriously unstable in solution. The primary failure mode is spontaneous thermal decarboxylation , converting your active acid into 3-methoxy-2-methylpyridine (an inert methylpyridine derivative) and carbon dioxide. This process is catalyzed by heat, acidity, and protic solvents.

This guide provides the mechanistic root cause, immediate troubleshooting steps, and validated handling protocols to stabilize your experiments.

Part 1: Critical Stability Mechanics (The "Why")

To solve the instability, you must understand the "Electron Sink" mechanism.

Unlike typical benzoic acids, 2-pyridylacetic acids possess a basic nitrogen atom in the ring. In solution, particularly in protic or acidic media, the molecule exists in equilibrium with its zwitterionic form. The protonated pyridine nitrogen becomes a powerful electron-withdrawing group (electron sink), weakening the bond between the alpha-carbon and the carboxyl group.

The Decarboxylation Pathway:

  • Protonation: The pyridine nitrogen accepts a proton (from the solvent or its own carboxylic acid group).

  • Cyclic Transition: A 6-membered transition state (or zwitterionic intermediate) forms.

  • Collapse: The C-C bond breaks, releasing CO₂ and forming a neutral methylpyridine.

Visualizing the Failure Mode:

DecarboxylationMechanism Start Target Molecule This compound Zwitterion Zwitterionic Intermediate (Protonated Pyridine N) Start->Zwitterion Protic Solvent / Acid Transition Transition State (Hammick Intermediate) Zwitterion->Transition Heat (>25°C) Product Degradation Product 3-Methoxy-2-methylpyridine + CO2 Transition->Product Irreversible Loss

Figure 1: The kinetic pathway of decarboxylation. Note that the reaction is irreversible.

Part 2: Troubleshooting & FAQs
Q1: "I just dissolved the solid in Methanol/Water for HPLC, and the purity dropped by 20% in an hour. Why?"

Diagnosis: You likely used an unbuffered or acidic mobile phase, or left the sample in the autosampler at room temperature. Technical Insight: The rate of decarboxylation for 2-pyridylacetic acids is pH-dependent. The "Danger Zone" is pH 1.0 – 4.0 , where the pyridine nitrogen is protonated (facilitating the electron pull) but the carboxylic acid is not fully dissociated. Resolution:

  • Immediate Action: Re-prepare the sample in acetonitrile or DMSO (aprotic solvents).

  • Analysis: If you must use water, use a basic buffer (Ammonium Bicarbonate, pH 8-9) immediately before injection. Keep the autosampler at 4°C .

Q2: "Can I use TFA (Trifluoroacetic acid) in my LC-MS mobile phase?"

Answer: ABSOLUTELY NOT. Reasoning: TFA is a strong acid that will protonate the pyridine nitrogen, accelerating the zwitterion formation and subsequent decarboxylation. Alternative: Use 0.1% Ammonium Hydroxide or Ammonium Bicarbonate (10mM) . High pH keeps the pyridine nitrogen deprotonated and the carboxylic acid as a stable carboxylate anion (COO⁻), which is electronically resistant to decarboxylation [1].

Q3: "My stock solution in DMSO turned yellow/brown after a week at room temperature."

Diagnosis: Slow thermal decomposition. Data Point: While DMSO is aprotic and safer than water, trace moisture in DMSO can still facilitate proton transfer. Protocol: Store DMSO stocks at -20°C or -80°C . Never store at room temperature for >24 hours.

Q4: "I am trying to synthesize an amide from this acid, but the yield is terrible."

Diagnosis: Activation of the acid (using HATU/EDC) often requires a base (DIPEA/TEA). However, if the activation is slow, the activated ester can decarboxylate. Resolution:

  • Pre-activation: Do not "pre-activate" the acid for long periods. Add the amine immediately or mix all reagents simultaneously.

  • Salt Form: If possible, use the Sodium Salt of the acid (generated in situ) rather than the free acid. The anionic form is more stable.

Part 3: Validated Handling Protocols
Workflow A: Safe Analytical Sample Preparation

Use this protocol to verify purity without inducing degradation.

ParameterSpecificationReason
Solvent DMSO or Acetonitrile (Dry)Avoids protic donation that aids zwitterion formation.
Concentration 0.5 - 1.0 mg/mLMinimizes intermolecular catalysis.
Temperature 4°C (Ice Bath) Kinetic suppression of the decarboxylation transition state.
Time Window < 30 MinutesAnalyze immediately. Do not queue overnight.
Mobile Phase 10mM NH₄HCO₃ (pH 8.0)Basic pH stabilizes the carboxylate anion.
Workflow B: Synthesis & Workup (Isolation)

If you are synthesizing this molecule, avoid standard acid workups.

  • Reaction Quench: Do not quench with 1N HCl. This will trigger rapid gas evolution (CO₂) and product loss.

  • Extraction: Adjust aqueous layer to pH 5-6 (mildly acidic) using weak acetic acid, strictly at 0°C .

  • Extraction Solvent: Rapidly extract into DCM or EtOAc.

  • Drying: Dry over Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic).

  • Evaporation: Do not heat the rotavap bath above 30°C. Use high vacuum to remove solvent at low temperature.

Decision Tree: Handling Strategy

HandlingStrategy Start User Needs to Handle This compound State Current State? Start->State Solid Solid Powder State->Solid Solution In Solution State->Solution Store Store at -20°C Desiccated Solid->Store SolventCheck Solvent Type? Solution->SolventCheck Protic Protic (MeOH, H2O) SolventCheck->Protic Aprotic Aprotic (DMSO, ACN) SolventCheck->Aprotic AddBase CRITICAL: Add Base (NH4OH / Buffer pH > 7) Protic->AddBase KeepCold Keep Cold (4°C) Analyze < 1hr Aprotic->KeepCold

Figure 2: Operational decision tree for minimizing degradation risks.

References
  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972).[1] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017–3027.[1]

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry (3rd Ed.). Elsevier.
  • BLDpharm. (n.d.). Safety Data Sheet: this compound. Retrieved from BLDpharm Product Database.

  • Master Organic Chemistry. (2022). Decarboxylation Mechanisms.

Sources

Removing impurities from 2-(3-Methoxypyridin-2-YL)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Remediation for 2-(3-Methoxypyridin-2-yl)acetic Acid

Introduction: The Purity Challenge

Synthesizing This compound (and its hydrochloride salt) often presents a deceptive challenge. While the core pyridine ring formation or side-chain installation might seem straightforward, the bifunctional nature of the molecule—containing both a basic pyridine nitrogen and an acidic carboxyl group—creates a "zwitterionic trap" that can co-precipitate impurities.

This guide addresses the specific troubleshooting scenarios encountered when removing critical impurities such as decarboxylated byproducts (3-methoxy-2-methylpyridine) , unreacted precursors (e.g., 2-chloro-3-methoxypyridine) , and inorganic salts .

Module 1: Impurity Profiling & Fate Mapping

Before attempting remediation, you must identify the source. The impurity profile is strictly dictated by your synthesis route.

Table 1: Diagnostic Impurity Matrix

Synthesis RouteLikely ImpurityPhysical StateDetection Strategy
Willgerodt-Kindler (Morpholine/S)Thioamide intermediates, Sulfur residuesYellow amorphous solidLC-MS (M+32 peaks), Odor check
Negishi/Suzuki Coupling Pd/Zn residues, Phosphine oxidesDark particulates / OilsICP-MS, 31P NMR
N-Oxide Rearrangement 3-Methoxy-2-methylpyridine (Decarboxylated)Oily liquid / Low MP solidGC-MS (M-44 peak), 1H NMR (Methyl singlet ~2.5 ppm)
Ester Hydrolysis Unhydrolyzed Ethyl/Methyl EsterOilTLC (Non-polar spot), IR (Ester C=O ~1735 cm⁻¹)
Visualizing Impurity Fate

The following diagram illustrates the logical flow for determining the correct purification method based on the impurity type.

ImpurityFate Start Crude this compound Check Identify Major Impurity Start->Check Decarb Decarboxylated Byproduct (3-methoxy-2-methylpyridine) Check->Decarb Liquid/Oil Neutral Neutral Precursors (Esters/Halides) Check->Neutral Non-polar Metal Pd/Zn Residues Check->Metal Dark Color MethodA Method A: Acid-Base Extraction (Exploit COOH acidity) Decarb->MethodA Partition at pH 9 Neutral->MethodA Partition at pH 9 MethodC Method C: Scavenger Resins (Thiol/Silica) Metal->MethodC MethodB Method B: HCl Salt Crystallization (Acetone/HCl) MethodA->MethodB Final Polish Pure High Purity Product (>98% HPLC) MethodB->Pure MethodC->MethodB

Caption: Decision tree for selecting the orthogonal purification method based on the dominant impurity species.

Module 2: Troubleshooting & FAQs

Scenario A: The "Oiling Out" Phenomenon

User Question: "I am trying to crystallize the hydrochloride salt from ethanol, but I keep getting a sticky yellow oil instead of a white solid. How do I fix this?"

Senior Scientist Response: Oiling out occurs when the metastable zone width is too narrow or the impurity profile depresses the melting point below the process temperature.

  • Switch Solvents: Ethanol often solubilizes both the impurity and the product too well. Switch to Acetone or Acetonitrile . The hydrochloride salt of pyridine acetic acids is typically insoluble in acetone, while organic impurities remain in solution [1].

  • The "Dry HCl" Protocol:

    • Dissolve the free base in dry acetone (ratio 1:5 w/v).

    • Cool to 0–5°C.

    • Slowly bubble dry HCl gas or add HCl in Dioxane/Ether dropwise.

    • Critical: Stop adding HCl when the pH reaches ~1-2. Excess HCl can redissolve the salt or cause hydrolysis degradation.

  • Seeding: If oiling persists, scratch the flask wall or add a seed crystal of the pure HCl salt at the cloud point.

Scenario B: Persistent Decarboxylated Byproduct

User Question: "My NMR shows a persistent singlet at 2.5 ppm corresponding to 3-methoxy-2-methylpyridine. Recrystallization isn't removing it."

Senior Scientist Response: Crystallization is ineffective here because the byproduct is structurally similar but lacks the ionic "hook" (the carboxylic acid). You must use Orthogonal pH Switching .

  • Basify: Dissolve crude in water and adjust pH to 9-10 using NaOH.

    • Mechanism:[1][2][3][4][5][6][7][8] At this pH, the target molecule (acetic acid derivative) is a carboxylate anion (soluble in water). The impurity (methylpyridine) is a neutral organic base (insoluble in water, soluble in organic).

  • Wash: Extract the aqueous layer with Dichloromethane (DCM) or MTBE 3 times.

    • Result: The decarboxylated impurity moves to the organic layer. The target product stays in the water.

  • Acidify & Precipitate: Adjust the aqueous layer to pH 3-4 (near the isoelectric point) to precipitate the free acid, or to pH 1 to evaporate and crystallize the HCl salt.

Scenario C: Metal Contamination (Pd/Cu)

User Question: "I used a Negishi coupling to install the acetic acid side chain. My product is grey/off-white."

Senior Scientist Response: Pyridine nitrogens are excellent ligands for Palladium, making standard washes ineffective.

  • Chelating Wash: Do not rely on simple extraction. Add N-Acetylcysteine or Thiourea to your aqueous workup. These bind Pd more strongly than the pyridine ring.

  • Adsorption: Dissolve the product in methanol and stir with activated carbon (Charcoal) or specialized silica scavengers (e.g., Si-Thiol) for 2 hours at 50°C, then filter while hot.

Module 3: Validated Experimental Protocols

Protocol 1: The Acetone/HCl Precipitation (Standard Industry Method)

Best for: Final polishing and salt formation.

  • Dissolution: Dissolve 10.0 g of crude this compound in 50 mL of Acetone . If insolubles remain, filter through Celite.

  • Cooling: Chill the solution to 0–5°C in an ice bath.

  • Acidification: Add Concentrated HCl (37%) dropwise (or 4M HCl in Dioxane) with vigorous stirring.

    • Observation: A white precipitate should form immediately.

  • Aging: Stir at 0°C for 30 minutes to ripen the crystals.

  • Filtration: Filter the solid and wash with cold acetone (2 x 10 mL).

  • Drying: Dry under vacuum at 45°C.

    • Expected Yield: 85-90%.[9]

    • Reference Benchmark: Similar protocols yield >99% purity for pyridine acetic acid derivatives [2][3].

Protocol 2: Isoelectric Purification (For Zwitterions)

Best for: Removing non-acidic organic impurities.

  • Solubilization: Suspend crude material in water (10 mL/g).

  • Basification: Add 2M NaOH until pH 10. Solution should become clear (formation of Sodium salt).

  • Extraction (Impurity Removal): Wash with Ethyl Acetate (2 x volume). Discard the organic layer (contains non-acidic impurities).

  • Acidification: Slowly add 1M HCl to the aqueous layer.

    • Target: Monitor pH.[2][10] As you approach pH 3.5 - 4.0 (approximate isoelectric point), the free acid will precipitate.

  • Isolation: Filter the solid. If no solid forms (due to high water solubility), evaporate to dryness and proceed to Protocol 1 (Salt formation).

References

  • Simson Pharma. 4-Pyridineacetic Acid Technical Data & Impurity Profile. Retrieved from Simson Pharma Database. Link

  • Google Patents. CN103242222A: Preparation method of 3-pyridineacetic acid hydrochloride. (2013).[1][10] Describes the acetone/HCl crystallization technique for pyridine acetic acid derivatives. Link

  • Quick Company. Process For The Preparation Of 2-(Hydroxymethyl)-4-(3-Methoxypropoxy)-3-Methylpyridine Hydrochloride. Demonstrates pH-controlled crystallization for methoxy-pyridine derivatives. Link

  • National Institutes of Health (NIH). Three-Component Synthesis of Pyridylacetic Acid Derivatives. PMC Article. Discusses decarboxylative byproducts in pyridine synthesis. Link

Sources

Technical Support Center: Synthesis of 2-(3-Methoxypyridin-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3-methoxypyridin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the common synthetic routes to this valuable heterocyclic compound. Our goal is to equip you with the knowledge to navigate the potential challenges of this synthesis, ensuring efficiency and success in your experimental work.

Introduction

This compound is a key building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis, while conceptually straightforward, can present several challenges that may impact yield and purity. This guide will focus on the most common synthetic pathways, offering detailed protocols, troubleshooting advice in a question-and-answer format, and optimization parameters to enhance your synthetic outcomes.

Part 1: Plausible Synthetic Pathways & Key Transformations

Two primary synthetic routes are commonly considered for the preparation of this compound. Each pathway involves distinct key transformations with their own set of potential challenges.

Pathway A: Cyanation of a 2-Substituted-3-methoxypyridine followed by Hydrolysis

This is often the more direct route, leveraging the introduction of a cyano group which can then be hydrolyzed to the desired carboxylic acid. A particularly effective method for the initial cyanation is the Reissert-Henze reaction.

Pathway B: Side-Chain Manipulation of 2-Methyl-3-methoxypyridine

This pathway involves building the acetic acid side-chain from a pre-existing methyl group at the 2-position of the pyridine ring. This typically involves oxidation of the methyl group to an aldehyde, followed by chain extension and subsequent oxidation.

Below is a visual representation of these two pathways:

G cluster_A Pathway A: Cyanation Route cluster_B Pathway B: Side-Chain Manipulation A1 3-Methoxypyridine A2 3-Methoxypyridine N-oxide A1->A2 Oxidation A3 2-Cyano-3-methoxypyridine A2->A3 Reissert-Henze Reaction (Cyanation) A4 This compound A3->A4 Hydrolysis B1 2-Methyl-3-methoxypyridine B2 2-Formyl-3-methoxypyridine B1->B2 Oxidation B3 2-(3-Methoxypyridin-2-yl)acetonitrile or 2-(3-Methoxypyridin-2-yl)acrylic acid ester B2->B3 Chain Extension (e.g., Wittig, Horner-Wadsworth-Emmons) B4 This compound B3->B4 Hydrolysis/Reduction

Caption: Overview of the two primary synthetic pathways to this compound.

Part 2: Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Pathway A: Cyanation Route

Q1: My oxidation of 3-methoxypyridine is sluggish and gives low yields of the N-oxide. What can I do?

A1: This is a common issue. The pyridine nitrogen is somewhat deactivated by the electron-donating methoxy group. To drive the reaction to completion, consider the following:

  • Choice of Oxidant: While hydrogen peroxide in acetic acid is a classic method, it can be slow. m-Chloroperoxybenzoic acid (m-CPBA) is often more efficient. Use 1.1 to 1.5 equivalents of m-CPBA in a chlorinated solvent like dichloromethane (DCM) or chloroform.

  • Temperature and Reaction Time: The reaction with m-CPBA is typically run at 0 °C to room temperature. If the reaction is slow, allowing it to stir at room temperature for an extended period (12-24 hours) is usually effective. Monitor the reaction by TLC to track the consumption of the starting material.

  • Work-up Procedure: After the reaction, quenching with a reducing agent like sodium thiosulfate or sodium sulfite is crucial to destroy excess peroxide. A basic wash (e.g., with saturated sodium bicarbonate solution) will remove the resulting m-chlorobenzoic acid.

Q2: I am getting a complex mixture of products from my Reissert-Henze reaction, and the yield of 2-cyano-3-methoxypyridine is very low. Why is this happening?

A2: The Reissert-Henze reaction is sensitive to reaction conditions, and side reactions are common. Here are the key parameters to optimize:

  • Activating Agent: Benzoyl chloride is traditionally used. Ensure it is of high quality and added slowly at a low temperature (0 °C) to the solution of the N-oxide. The formation of the N-acyloxypyridinium salt is a critical step.

  • Cyanide Source: Trimethylsilyl cyanide (TMSCN) is often preferred over alkali metal cyanides as it is more soluble in organic solvents and can give cleaner reactions. Use a slight excess of TMSCN (1.2-1.5 equivalents).

  • Solvent and Temperature: The reaction is typically carried out in an aprotic solvent like DCM or acetonitrile. After the initial formation of the Reissert compound at low temperature, the reaction may need to be gently warmed to room temperature or slightly above to drive the rearrangement and elimination to the 2-cyanopyridine.[1]

  • Moisture: The reaction is sensitive to water, which can hydrolyze the activating agent and the TMSCN. Ensure all glassware is dry and use anhydrous solvents.

Q3: I am observing the formation of the 4-cyano isomer. How can I improve the regioselectivity for the 2-position?

A3: While the Reissert-Henze reaction generally favors cyanation at the 2-position, the electronic and steric profile of the substrate can influence regioselectivity. The 3-methoxy group is moderately activating and can direct to both the 2- and 4-positions.

  • Steric Hindrance: The presence of the methoxy group at the 3-position may slightly disfavor the attack at the 2-position. Careful control of temperature can sometimes improve selectivity. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is advisable.

  • Alternative Cyanation Methods: If regioselectivity remains a problem, consider alternative methods for introducing the cyano group, although these may require more steps. For instance, conversion of a 2-halopyridine with a cyanide source, or a Sandmeyer reaction on a 2-aminopyridine derivative.

Q4: My nitrile hydrolysis is incomplete, or I am seeing decomposition of my product. What are the optimal conditions?

A4: The hydrolysis of nitriles, especially on an electron-rich pyridine ring, requires careful control to avoid side reactions.[2]

  • Acid vs. Basic Conditions: Both acidic and basic hydrolysis can be effective.

    • Acidic Hydrolysis: Refluxing with a strong acid like 6M HCl or a mixture of sulfuric acid and water is common. However, prolonged heating in strong acid can lead to decarboxylation of the final product.[3]

    • Basic Hydrolysis: Refluxing with a solution of NaOH or KOH in water or an alcohol/water mixture is a widely used method. This initially forms the carboxylate salt, which is then protonated during acidic work-up. Basic conditions are often milder and may prevent decarboxylation.

  • Incomplete Hydrolysis: If the reaction stalls at the amide intermediate, increase the reaction time or temperature. Using a higher concentration of acid or base can also help drive the reaction to completion.

  • Product Decomposition: Pyridylacetic acids can be susceptible to decarboxylation, especially at high temperatures in acidic conditions. If you observe gas evolution (CO2) and the formation of 2-methyl-3-methoxypyridine as a byproduct, consider using milder hydrolysis conditions (e.g., lower temperature for a longer time, or switching to basic hydrolysis).[4]

Table 1: Recommended Parameters for Nitrile Hydrolysis

ConditionReagentsTemperature (°C)Typical Time (h)Potential Issues
Acidic 6M HCl or H₂SO₄/H₂OReflux (100-110)4-12Decarboxylation of product
Basic 20-40% NaOH or KOH in H₂O/EtOHReflux (80-100)6-24Incomplete hydrolysis to the amide
Pathway B: Side-Chain Manipulation

Q5: I am struggling to selectively oxidize the methyl group of 2-methyl-3-methoxypyridine to the aldehyde without over-oxidation or reaction at the pyridine ring.

A5: This is a delicate transformation. The pyridine ring can be sensitive to strong oxidizing agents.

  • Selenium Dioxide (SeO₂): This is a classic reagent for the oxidation of benzylic and allylic methyl groups to aldehydes. However, selenium reagents are toxic and require careful handling. The reaction is typically run in a solvent like dioxane or acetic acid at elevated temperatures.

  • Kornblum-type Oxidation: A milder alternative is a Kornblum-type oxidation. This involves first halogenating the methyl group (e.g., with N-bromosuccinimide to form the 2-bromomethyl derivative) and then displacing the bromide with a mild oxidant like dimethyl sulfoxide (DMSO) in the presence of a base (e.g., sodium bicarbonate).

  • Manganese Dioxide (MnO₂): Activated MnO₂ can be effective for the oxidation of benzylic-type methyl groups, but it often requires a large excess of the reagent and can be slow.

Q6: My Wittig or Horner-Wadsworth-Emmons reaction to extend the side chain is giving low yields.

A6: The success of these reactions depends heavily on the nature of the ylide and the reaction conditions.

  • Wittig Reaction:

    • Ylide Generation: Ensure complete deprotonation of the phosphonium salt to form the ylide. Strong bases like n-butyllithium or sodium hydride are typically required for non-stabilized ylides.[5] The reaction should be performed under an inert atmosphere (nitrogen or argon).

    • Aldehyde Purity: The aldehyde must be pure and free of any acidic impurities that could quench the ylide.

  • Horner-Wadsworth-Emmons (HWE) Reaction:

    • Base Selection: The HWE reaction uses a phosphonate ester and a milder base, such as sodium hydride or potassium tert-butoxide. This can be a cleaner alternative to the Wittig reaction.

    • Product Stereochemistry: The HWE reaction typically gives the (E)-alkene, which may or may not be desired depending on the subsequent steps.

G cluster_wittig Wittig Reaction Workflow W1 Triphenylphosphine W2 Methyltriphenylphosphonium halide W1->W2 Reaction with methyl halide W3 Phosphorus Ylide W2->W3 Deprotonation (strong base) W5 2-Vinyl-3-methoxypyridine W3->W5 Reaction with aldehyde W4 2-Formyl-3-methoxypyridine W4->W5

Caption: A simplified workflow for the Wittig reaction in Pathway B.

Part 3: Experimental Protocols

The following are representative, non-optimized protocols for key steps. Researchers should perform small-scale trials to optimize conditions for their specific setup.

Protocol 1: Reissert-Henze Cyanation of 3-Methoxypyridine N-oxide
  • To a solution of 3-methoxypyridine N-oxide (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere at 0 °C, add benzoyl chloride (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-cyano-3-methoxypyridine.

Protocol 2: Basic Hydrolysis of 2-Cyano-3-methoxypyridine
  • To a solution of 2-cyano-3-methoxypyridine (1.0 eq) in ethanol (0.5 M), add a 20% aqueous solution of sodium hydroxide (5.0 eq).

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the intermediate amide.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with water and wash with a non-polar solvent like diethyl ether or DCM to remove any unreacted starting material or non-acidic byproducts.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with concentrated hydrochloric acid.

  • The product may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous layer with a polar organic solvent like ethyl acetate (3-5 x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.

References

  • Klemm, L. H., & Muchiri, D. R. (1983). Chemistry of thienopyridines. XXIX. The reissert‐henze reaction as a route to simple c‐substituents alpha to the heteronitrogen atom. Journal of Heterocyclic Chemistry, 20(1), 81-84. [Link]

  • Fife, W. K. (1984). Cyanation in the Pyridine Series: Synthetic Applications of the Reissert-Henze and Related Reactions. Heterocycles, 22(11), 2675-2698. [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. In Organic Chemistry II. [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Carter, A. L., Kunkel, S. R., Przeworski, K. C., & Chass, G. A. (2009). Recycling the Waste: The Development of a Catalytic Wittig Reaction. Angewandte Chemie International Edition, 48(37), 6836-6839. [Link]

  • Frankowski, S., Kowalska, J., & Albrecht, A. (2021). Pyridylacetic acids and related systems as alkylheteroarene surrogates in asymmetric decarboxylative Michael addition. Chemical Communications, 57(27), 3387-3390. [Link]

  • Tai, S., Marchi, S. V., & Carrick, J. D. (2016). Efficient preparation of pyridinyl-1,2,4-triazines via telescoped condensation with diversely functionalized 1,2-dicarbonyls. Journal of Heterocyclic Chemistry, 53(4), 1138-1146. [Link]

  • Sarmah, B. K., Konwar, M., Bhattacharyya, D., Adhikari, P., & Das, A. (2019). Regioselective Cyanation of Six-Membered N-Heteroaromatic Compounds Under Metal-, Activator-, Base- and Solvent-Free Conditions. Advanced Synthesis & Catalysis, 361(3), 520-525. [Link]

Sources

Technical Support Center: Resolution Enhancement for 2-(3-Methoxypyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 2-(3-Methoxypyridin-2-YL)acetic acid. This resource is designed for researchers, analytical chemists, and drug development professionals who are looking to enhance peak resolution, improve peak shape, and troubleshoot common chromatographic challenges associated with this compound.

The unique structure of this compound, containing both a carboxylic acid (pKa ≈ 3-5) and a pyridine ring (a basic nitrogen, pKa ≈ 5-6), presents specific challenges in reversed-phase HPLC. Its amphoteric nature means that mobile phase pH is the most critical parameter controlling its retention and peak shape.[1][2][3][4] Furthermore, as a chiral compound, separating its enantiomers requires specialized approaches. This guide provides in-depth, field-proven insights to navigate these complexities effectively.

Troubleshooting Guide: Common Resolution Issues

This section addresses specific, common problems encountered during the HPLC analysis of this compound in a direct question-and-answer format.

Q1: My peak for this compound is tailing severely. What is the cause and how can I fix it?

A1: Causality and Solution

Peak tailing for this compound is almost certainly caused by secondary interactions between the basic pyridine nitrogen and acidic, ionized silanol groups (Si-O⁻) on the surface of traditional silica-based stationary phases. This is especially problematic at mid-range pH (e.g., pH 4-7) where the pyridine may be protonated (positive charge) and some silanols are deprotonated (negative charge), leading to strong ionic interactions that delay a portion of the analyte molecules from eluting, causing a "tail."

Troubleshooting Steps:

  • Mobile Phase pH Adjustment (Primary Solution): The most effective way to mitigate this is to control the ionization state of the silanol groups. By lowering the mobile phase pH to between 2.5 and 3.5, the vast majority of surface silanols will be protonated (Si-OH) and thus neutral.[1][5] This eliminates the primary mechanism of the ionic secondary interaction, resulting in a more symmetrical peak.

    • Recommended Additives: Use a buffer or acid additive to control and maintain the low pH. Common choices include 0.1% trifluoroacetic acid (TFA), 0.1% formic acid, or a 20-50 mM phosphate buffer adjusted to the target pH.[6][7]

  • Employ a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica that has fewer metal contaminants and are exhaustively "end-capped" to shield the majority of residual silanols. If you are using an older column (e.g., traditional Type A silica), switching to a modern, high-purity, end-capped C18 or C8 column can dramatically improve peak shape for basic compounds even at less acidic pH values.

  • Reduce Sample Mass Load: Injecting too much sample can overload the column, leading to peak distortion, including tailing. Try reducing the injection volume or the sample concentration to see if peak shape improves.

Q2: I am trying to separate the enantiomers of this compound, but I see only one peak. What am I doing wrong?

A2: The Challenge of Chiral Separation

Enantiomers have identical physical and chemical properties in an achiral environment. Therefore, a standard achiral stationary phase (like C18 or C8) will not differentiate between them. To resolve enantiomers, you must introduce a chiral component into the chromatographic system.[8]

Solutions for Chiral Resolution:

  • Use a Chiral Stationary Phase (CSP): This is the most common and effective method.[8][9] For a compound like this compound, polysaccharide-based CSPs are an excellent starting point.

    • Recommended CSPs: Columns based on amylose or cellulose derivatives, such as those coated or immobilized with tris(3,5-dimethylphenylcarbamate), are highly successful for a wide range of chiral compounds.[10]

    • Mobile Phase is Key: Chiral separations are highly sensitive to the mobile phase. You may need to screen different modes:

      • Normal Phase: Heptane/Hexane with an alcohol modifier (e.g., isopropanol, ethanol).

      • Polar Organic Mode: Acetonitrile or Methanol, often with an acidic or basic additive.

      • Reversed-Phase: Acetonitrile/Methanol and water, often with a buffer.

  • Chiral Mobile Phase Additives: A less common approach involves adding a chiral selector, such as a cyclodextrin derivative, to the mobile phase used with a standard achiral column.[9][11] This forms transient diastereomeric complexes with the enantiomers in the mobile phase, allowing for separation. This method can be more complex to develop and may have lower efficiency than using a CSP.

Q3: My resolution between the main peak and a closely eluting impurity is poor (Rs < 1.5). How can I improve this separation?

A3: A Systematic Approach to Improving Resolution

Resolution (Rs) is a function of three factors: efficiency (N), selectivity (α), and retention factor (k).[12][13] To improve it, you must systematically manipulate these parameters.

Workflow for Enhancing Achiral Resolution

G start Poor Resolution (Rs < 1.5) step1 Increase Retention Factor (k) Decrease % Organic Solvent start->step1 q1 Is k between 2 and 10? step1->q1 q1->step1 No step2 Optimize Selectivity (α) Most Powerful Tool q1->step2 Yes step2a Adjust Mobile Phase pH (e.g., screen pH 2.5, 4.5, 6.5) step2->step2a step2b Change Organic Modifier (Acetonitrile vs. Methanol) step2a->step2b Then step2c Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) step2b->step2c Then q2 Is Resolution Sufficient? step2c->q2 step3 Increase Efficiency (N) q2->step3 No end Resolution Achieved (Rs ≥ 1.5) q2->end Yes step3a Use a longer column or smaller particle size column step3->step3a step3a->end

Caption: Systematic workflow for troubleshooting poor HPLC resolution.

Detailed Explanation:

  • Optimize Retention Factor (k): First, ensure your peak has a retention factor between 2 and 10 for robust separation. If it's eluting too early (k<2), increase retention by decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[12]

  • Manipulate Selectivity (α): This is the most powerful way to improve resolution.[13] Selectivity is the measure of the separation between the two peak maxima.

    • Change Mobile Phase pH: Because your compound is ionizable, changing the pH will significantly alter its hydrophobicity and thus its interaction with the stationary phase, likely affecting it differently than the impurity. A pH screening experiment is highly recommended.[2][3][4]

    • Change Organic Solvent: Acetonitrile and methanol have different solvent properties and can offer unique selectivities. If you are using acetonitrile, try substituting it with methanol (you may need to adjust the percentage to get similar retention times).

    • Change Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry can provide a significant change in selectivity. For example, switching from a C18 to a Phenyl or Cyano column introduces different interaction mechanisms (like pi-pi interactions).

  • Increase Efficiency (N): If peaks are separated but broad, increasing efficiency will make them sharper and taller, improving resolution. This can be achieved by using a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column.

Frequently Asked Questions (FAQs)

What is a good starting point for reversed-phase method development for this compound?

A robust starting point considers the compound's dual acidic/basic nature.

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, ≤ 5 µmA general-purpose reversed-phase column with good efficiency.
Mobile Phase A 0.1% Formic Acid in Water (pH ≈ 2.7)Ensures the carboxylic acid is protonated (neutral) and suppresses silanol activity to prevent peak tailing.[5]
Mobile Phase B AcetonitrileA common, effective organic modifier with low viscosity.
Gradient 10% to 90% B over 15-20 minutesA generic scouting gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Detection UV, ~270 nmBased on the pyridine and methoxy-substituted aromatic structure. A UV scan of the analyte is recommended to determine the optimal wavelength.
How does mobile phase pH specifically affect the retention of this compound?

The effect is significant and follows a "U-shaped" retention curve in reversed-phase HPLC.

  • At Low pH (e.g., < 3): The carboxylic acid is protonated (-COOH, neutral) and the pyridine nitrogen is protonated (-NH⁺, charged). The molecule is charged and more polar, leading to lower retention .

  • At Mid pH (e.g., 4-5): The carboxylic acid becomes deprotonated (-COO⁻, charged) while the pyridine nitrogen is still protonated (-NH⁺, charged). The molecule exists as a zwitterion. Its net charge is neutral, making it more hydrophobic and leading to maximum retention .

  • At High pH (e.g., > 7): The carboxylic acid is deprotonated (-COO⁻, charged) and the pyridine nitrogen is neutral (-N:). The molecule is charged and more polar again, leading to lower retention .

Understanding this behavior is crucial for manipulating selectivity between the analyte and any impurities.[1][2][4][14]

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Screening

This protocol is designed to efficiently determine the optimal mobile phase pH for selectivity.

  • Prepare Buffers: Prepare three separate aqueous mobile phase solutions (Mobile Phase A) at different pH values.

    • pH 2.7: 0.1% Formic Acid in HPLC-grade water.

    • pH 4.5: 20 mM Ammonium Acetate buffer, pH adjusted to 4.5 with acetic acid.

    • pH 6.8: 20 mM Ammonium Phosphate buffer, pH adjusted to 6.8.

  • Set Mobile Phase B: Use Acetonitrile as Mobile Phase B for all experiments.

  • Equilibrate the Column: For each new pH condition, flush the column with at least 10-15 column volumes of the new mobile phase mixture (e.g., 50:50 A:B) before running any samples.

  • Run Scouting Gradient: Inject the sample using a standard scouting gradient (e.g., 10-90% B in 15 min) at each pH condition.

  • Analyze Results: Compare the chromatograms. Look for changes in peak elution order and the resolution (Rs) between the peak of interest and any impurities. The pH that provides the greatest separation is the best candidate for further optimization.

Protocol 2: Chiral Stationary Phase Screening

This protocol outlines a basic screening approach for enantiomeric separation.

  • Select Columns: Obtain at least two different polysaccharide-based chiral columns (e.g., one amylose-based, one cellulose-based).

  • Prepare Mobile Phases:

    • Normal Phase (NP): Mobile Phase A: n-Hexane; Mobile Phase B: Isopropanol.

    • Polar Organic (PO): 100% Methanol with 0.1% modifier (e.g., trifluoroacetic acid for acidic compounds).

  • Screening Run 1 (NP):

    • Install the first CSP.

    • Equilibrate with 90:10 Hexane:Isopropanol at 1 mL/min.

    • Inject the racemic standard. Run isocratically for 15-20 minutes.

    • If no separation, change the ratio to 80:20 and repeat.

  • Screening Run 2 (PO):

    • Thoroughly flush the column and HPLC system with Isopropanol before switching from Normal Phase to Polar Organic mode.

    • Equilibrate the column with the Methanol-based mobile phase.

    • Inject the racemic standard and run isocratically.

  • Evaluate and Repeat: Analyze the results for any signs of peak splitting or separation. Repeat the process with the second CSP. The column and mobile phase combination that shows baseline or partial separation is the starting point for method optimization.

References

  • SI-HPLC. (n.d.). Separation of Acetic acid, [2-(2-methoxyethoxy)ethoxy]- on Newcrom R1 HPLC column.
  • JETIR. (2019). RP-HPLC METHOD DEVELOPMENT AND SIMULTANIUS ESTIMATION OF AMLODIPINE BESYLATE AND IRBESARTAN. Jetir.Org.
  • MDPI. (n.d.). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins.
  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • ResearchGate. (n.d.). Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins.
  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
  • LCGC International. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?.
  • Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation.
  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • PubMed. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
  • Sigma-Aldrich. (n.d.). Factors Affecting Resolution in HPLC.
  • NIH. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • ResearchGate. (n.d.). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography.
  • Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC.
  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • ResearchGate. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
  • NIH. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
  • International Journal of Pharmaceutical Quality Assurance. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.

Sources

Managing exothermic reactions in 2-(3-Methoxypyridin-2-YL)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 2-(3-Methoxypyridin-2-YL)acetic acid, a key intermediate in pharmaceutical development, involves highly reactive reagents and potentially energetic reaction steps. A thorough understanding and proactive management of the reaction exotherms are not merely best practices; they are critical safety imperatives to prevent thermal runaway events. This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge for researchers, scientists, and process chemists to safely and effectively manage the thermal hazards associated with this synthesis.

Section 1: Understanding the Core Thermal Hazards

The primary exothermic risks in the synthesis of pyridylacetic acid derivatives often arise from C-C bond formation and subsequent hydrolysis steps. While multiple synthetic routes exist, many converge on reaction classes known for their significant heat evolution, such as those involving organometallics (e.g., Grignard reagents) or activated intermediates.

Causality of Exotherms: The principal exothermic events are typically associated with:

  • Formation of the Acetic Acid Sidechain: Reactions involving the addition of a two-carbon synthon to the pyridine ring are often highly exothermic. For instance, the reaction of an activated 3-methoxypyridine derivative with a nucleophile like a Grignard reagent or an enolate is driven by the formation of a stable C-C bond, releasing significant energy. Grignard reactions, in particular, are notoriously fast and exothermic post-initiation.[1]

  • Hydrolysis/Quenching: The final step to yield the carboxylic acid often involves the hydrolysis of an ester or nitrile precursor. The quenching of any remaining reactive organometallic species and the neutralization of the reaction mixture with acid or base are potent sources of heat.

  • Decomposition Pathways: At elevated temperatures, intermediates or the final product may undergo exothermic decomposition. For example, some pyridylacetic acids are prone to decarboxylation, which can be accelerated at higher temperatures.[2]

A critical and often underestimated danger is the "accumulation" of unreacted reagents. This is particularly prevalent in reactions with an initiation or induction period, such as Grignard reagent formation.[1][3] If the reagent is added faster than it is consumed, it creates a reservoir of potential energy that can be released uncontrollably once the reaction initiates, overwhelming the system's cooling capacity.

Section 2: Proactive Thermal Management & Safety by Design

A "hope for the best, prepare for the worst" approach is insufficient. Safety must be designed into the process from the outset. Reaction calorimetry is an indispensable tool for quantifying thermal risk and establishing safe operating parameters.[4]

Key Calorimetry Parameters for Risk Assessment
ParameterDescriptionTypical Investigation MethodSignificance
Heat of Reaction (ΔHr) The total amount of heat released or absorbed by the desired chemical reaction.Reaction Calorimetry (RC1)Determines the total energy potential of the reaction. A high negative value indicates a strongly exothermic process.
Heat Flow (qr) The rate at which heat is generated by the reaction.Reaction Calorimetry (RC1)Must be balanced by the heat removal rate of the reactor to maintain thermal control.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if all the accumulated reaction energy were released without any heat loss to the surroundings. Calculated as ΔTad = (-ΔHr * C) / (m * Cp).Calculated from RC1 DataA primary indicator of runaway potential. A high ΔTad suggests a small process deviation could lead to a large temperature excursion.
Maximum Temperature of the Synthesis Reaction (MTSR) The highest temperature the reaction mixture could reach in a cooling failure scenario. Calculated as MTSR = Tprocess + ΔTad.Calculated from RC1 DataIf the MTSR exceeds the boiling point of the solvent or the decomposition temperature of any component, the risk is severe.[4]
Decomposition Onset (Tonset) The temperature at which undesired, and often highly exothermic, decomposition reactions begin.Differential Scanning Calorimetry (DSC)The MTSR must remain well below the Tonset to ensure a safe process.
Workflow for Thermal Hazard Assessment

The following diagram outlines a systematic approach to assessing and mitigating thermal risks before scaling up a synthesis.

Thermal_Hazard_Assessment cluster_0 Phase 1: Scoping & Screening cluster_1 Phase 2: Process Characterization cluster_2 Phase 3: Risk Evaluation & Mitigation Lit_Search Literature Search (Identify potential exotherms) DSC_Screen DSC Screening (Determine T_onset for all components) Lit_Search->DSC_Screen Inform RC1_Cal Reaction Calorimetry (RC1) (Measure ΔHr, Heat Flow, Cp) DSC_Screen->RC1_Cal Provide T_onset Calc_Params Calculate Safety Parameters (ΔT_ad, MTSR) RC1_Cal->Calc_Params Risk_Assess Risk Assessment (Compare MTSR vs T_onset) Calc_Params->Risk_Assess Safe_Process Proceed to Scale-Up Risk_Assess->Safe_Process MTSR << T_onset Redesign Process Redesign (e.g., change solvent, lower concentration, use semi-batch addition) Risk_Assess->Redesign MTSR ≥ T_onset Redesign->RC1_Cal Re-evaluate Troubleshooting_Tree Start Thermal Excursion Detected (Temp > Setpoint + 5°C) IsAdding Is reagent being added? Start->IsAdding StopAdd IMMEDIATELY STOP ADDITION IsAdding->StopAdd Yes CheckCooling Is cooling system at max capacity? IsAdding->CheckCooling No StopAdd->CheckCooling CoolingOK YES CheckCooling->CoolingOK CoolingFail NO CheckCooling->CoolingFail IsControlled Is temperature decreasing? CoolingOK->IsControlled FixCooling Address cooling failure (check chiller, water flow) CoolingFail->FixCooling FixCooling->IsControlled Controlled Resume process with caution (slower addition rate) IsControlled->Controlled Yes NotControlled NO (Temp still rising) IsControlled->NotControlled Emergency EMERGENCY PROCEDURE (Alert, Prepare to Quench/Evacuate) NotControlled->Emergency

Caption: Decision tree for responding to a thermal excursion.

Section 4: Example Protocol: Controlled Quenching of a Grignard Reaction

This protocol illustrates the key safety considerations for quenching a reaction mixture after the formation of the C-C bond, prior to final hydrolysis to the acid. This is a representative example; specific quantities and conditions must be adapted to your reaction scale and stoichiometry.

Safety First:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves.

  • Fume Hood: Perform all steps in a certified chemical fume hood.

  • Inert Atmosphere: Maintain an inert atmosphere over the reaction mixture until it is fully quenched.

  • Fire Extinguisher: Have a Class D fire extinguisher (for reactive metals) and a standard ABC extinguisher readily accessible.

Protocol:

  • Prepare Quenching Solution: In a separate flask equipped with a magnetic stirrer and a temperature probe, prepare a 1 M aqueous solution of ammonium chloride (NH4Cl). Prepare enough solution to be at least a 5-fold molar excess relative to the initial magnesium.

  • Cool Both Vessels: Place both the reaction vessel containing the Grignard mixture and the flask with the quenching solution into separate ice/water baths. Cool both to an internal temperature of 0-5 °C.

  • Setup for Reverse Addition: Using a cannula or a pressure-equalizing dropping funnel, prepare to slowly transfer the Grignard reaction mixture into the vigorously stirred NH4Cl solution. Never add water or aqueous solutions directly to a concentrated Grignard reagent.

  • Controlled Addition: Begin adding the Grignard mixture to the quenching solution dropwise. Carefully monitor the temperature in the quenching flask. The addition rate should be controlled such that the internal temperature does not exceed 15 °C.

  • Observe and Adjust: If the temperature rises too quickly, immediately stop the addition and allow the cooling bath to bring the temperature back down before resuming at a slower rate.

  • Completion of Quench: Once the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure all reactive species are quenched.

  • Proceed to Workup: The quenched mixture can now be safely handled for the subsequent extraction and hydrolysis steps. The risk of a violent, uncontrolled exotherm has been significantly mitigated.

References

  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Retrieved from [Link]

  • MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. Retrieved from [Link]

  • ACS Publications. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. ACS. Retrieved from [Link]

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Retrieved from [Link]

  • Chen, Y., et al. (2022). Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. ACS Chemical Health & Safety. Retrieved from [Link]

  • Google Patents. (n.d.). EP2277859A1 - Acetylation using reduced concentration of acetic acid anhydride for synthesizing non-ionic X-ray contrast agents.
  • HETEROCYCLES. (2008). The synthesis and microbiological activity of 2-mercapto-4-methoxypyridine-3-carbonitrile derivative. HETEROCYCLES, 75(11). Retrieved from [Link]

  • IJNRD. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. International Journal of Novel Research and Development. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • PubMed. (2016). Synthesis of acetic acid via methanol hydrocarboxylation with CO2 and H2. Nature Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The decarboxylation of some heterocyclic acetic acids. Retrieved from [Link]

  • TSI Journals. (n.d.). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comprehensive Purity Validation of Synthesized 2-(3-Methoxypyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the purity of synthesized 2-(3-Methoxypyridin-2-YL)acetic acid. We will delve into the practical application of orthogonal analytical techniques, offering not just protocols, but the scientific rationale that underpins these methodological choices. This self-validating system of analysis is designed to provide an unambiguous purity profile, essential for researchers, scientists, and drug development professionals.

The Imperative of a Multi-Pronged Analytical Approach

Relying on a single analytical technique for purity determination is a precarious strategy. Each method possesses inherent strengths and limitations. A robust purity validation workflow, therefore, employs a suite of orthogonal techniques, each providing a different lens through which to scrutinize the sample. For this compound, we advocate for a combination of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. This multi-faceted approach ensures that a wide spectrum of potential impurities, from structural isomers to residual solvents, are detected and quantified.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is an indispensable tool for separating and quantifying the components of a mixture.[2] Its high resolution and sensitivity make it ideal for detecting even minute impurities.

The 'Why' Behind the Method: Causality in HPLC Protocol Design

The choice of column, mobile phase, and detector is critical for achieving optimal separation. For a polar compound like this compound, a reversed-phase C18 column is a logical starting point, as it effectively retains and separates compounds based on their hydrophobicity. The mobile phase, a mixture of an aqueous buffer (like phosphate buffer) and an organic solvent (like acetonitrile), is selected to ensure good peak shape and resolution.[3] The pH of the aqueous phase is adjusted to suppress the ionization of the carboxylic acid group, leading to better retention and sharper peaks. UV detection is suitable as the pyridine ring in the molecule contains a chromophore that absorbs UV light.

Experimental Protocol: HPLC Purity Assay
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 10% B to 90% B over 20 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of 1 mg/mL.

Data Interpretation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. According to ICH guidelines, impurities present at a level of 0.1% or higher should be identified and characterized.[1]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Synthesized Compound Dissolution Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolution Injection Inject 10 µL into HPLC Dissolution->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 265 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Area % Purity Integration->Calculation

Fig 1. HPLC Purity Validation Workflow

Liquid Chromatography-Mass Spectrometry (LC-MS): For Structural Confirmation and Impurity Identification

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[2] This technique is crucial for confirming the molecular weight of the synthesized compound and for identifying the structures of unknown impurities.[4]

The 'Why' Behind the Method: Causality in LC-MS Protocol Design

The LC method is often similar to the HPLC method to allow for direct comparison of retention times. The mass spectrometer is typically an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer. ESI is a soft ionization technique that is well-suited for polar molecules like this compound, as it minimizes fragmentation and provides a clear molecular ion peak.

Experimental Protocol: LC-MS Analysis
  • LC System: An LC system coupled to a mass spectrometer.

  • Column and Mobile Phase: Same as the HPLC method.

  • Mass Spectrometer: ESI source, positive ion mode.

  • Scan Range: m/z 100-500.

  • Data Acquisition: Full scan mode to detect all ions.

  • Sample Preparation: Dilute the HPLC sample to approximately 10 µg/mL in the mobile phase.

Data Interpretation

The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]+ of this compound (expected m/z 168.06).[5] Any other peaks in the mass spectrum, especially those co-eluting with minor peaks in the UV chromatogram, represent potential impurities. The fragmentation pattern of these impurity peaks can be analyzed to elucidate their structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule.[6] For purity validation, both ¹H and ¹³C NMR are essential for confirming the identity of the synthesized compound and for detecting any structurally related impurities.

The 'Why' Behind the Method: Causality in NMR Protocol Design

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to achieve better signal dispersion and resolution. Deuterated solvents, such as DMSO-d₆ or CDCl₃, are used to dissolve the sample without introducing interfering proton signals. The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum should be consistent with the structure of this compound. The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Experimental Protocol: NMR Analysis
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra using standard parameters.

Data Interpretation

The obtained spectra should be compared with reference spectra or predicted spectra for this compound. The absence of unexpected signals indicates a high degree of purity. The presence of minor peaks can be indicative of impurities, and their structures can often be deduced from their chemical shifts and coupling patterns.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation Sample Synthesized Compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Acquisition Acquire 1H and 13C Spectra Dissolution->Acquisition Processing Process Raw Data (FT, Phasing) Acquisition->Processing Analysis Analyze Chemical Shifts & Couplings Processing->Analysis Comparison Compare with Reference Spectra Analysis->Comparison Purity Assess Structural Purity Comparison->Purity

Fig 2. NMR Purity Validation Workflow

Elemental Analysis: A Fundamental Assessment of Composition

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a compound.[7] This technique is a fundamental check of purity, as a significant deviation from the calculated elemental composition suggests the presence of impurities.[8]

The 'Why' Behind the Method: Causality in Elemental Analysis

The sample is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. The experimental percentages of C, H, and N are then compared to the theoretical values calculated from the molecular formula of this compound (C₈H₉NO₃).

Experimental Protocol: Elemental Analysis
  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: A few milligrams of the dried, homogenous sample are accurately weighed into a tin capsule.

  • Analysis: The sample is combusted, and the resulting gases are analyzed.

Data Interpretation

For a compound to be considered pure, the experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated theoretical values.[6][9]

Comparative Analysis of Purity Validation Techniques

Technique Principle Strengths Limitations Primary Role in Purity Validation
HPLC Differential partitioning between a stationary and mobile phaseHigh resolution, quantitative, robust, widely applicable[2]May not detect non-UV active impurities, can be destructiveQuantifying known and unknown impurities
LC-MS Separation by chromatography followed by mass-to-charge ratio analysisHigh sensitivity, provides molecular weight information, excellent for impurity identification[10]Can be less quantitative than HPLC-UV, matrix effects can suppress ionizationConfirming molecular weight and identifying unknown impurities
NMR Nuclear spin transitions in a magnetic fieldProvides detailed structural information, non-destructive, quantitativeLower sensitivity than HPLC and MS, can be complex to interpret for mixturesConfirming the structure of the main component and identifying structural isomers
Elemental Analysis Combustion and measurement of resulting gasesProvides fundamental confirmation of elemental composition, simple and rapidNot suitable for identifying specific impurities, requires a relatively pure sample for accurate resultsA final check on the overall purity and confirmation of the molecular formula

Potential Impurities in the Synthesis of this compound

A thorough understanding of the synthetic route is crucial for anticipating potential impurities.[11] For this compound, potential impurities could include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • By-products: Products from side reactions, such as over-alkylation or incomplete hydrolysis.

  • Isomers: Positional isomers of the methoxy group on the pyridine ring.

  • Degradation Products: The compound may degrade upon exposure to light, heat, or extreme pH.[4]

  • Residual Solvents: Solvents used in the synthesis and purification steps.[4]

Hypothetical Purity Data for Synthesized this compound (Batch No. 12345)

Analytical Method Parameter Expected Value Observed Value Purity Assessment
HPLC Area % of Main Peak>99.0%99.5%High purity, minor unknown impurity at 0.3%
LC-MS [M+H]⁺168.06168.07Correct molecular weight confirmed
¹H NMR Chemical ShiftsConsistent with structureConsistent with structureNo observable impurities
Elemental Analysis %C57.48%57.35%Within acceptable limits (±0.4%)
%H5.43%5.49%Within acceptable limits (±0.4%)
%N8.38%8.31%Within acceptable limits (±0.4%)

Comparison with an Alternative Compound: 2-(Pyridin-2-YL)acetic acid

Feature This compound 2-(Pyridin-2-YL)acetic acid Implications for Purity Validation
Molecular Weight 167.16 g/mol 137.14 g/mol Different expected m/z values in MS analysis.
Polarity Higher due to the methoxy groupLowerMay require adjustment of the HPLC mobile phase for optimal retention.
Potential Isomeric Impurities Positional isomers of the methoxy groupIsomers with the acetic acid group at different positionsNMR is crucial for distinguishing between isomers.
Synthesis Route Involves methoxylation stepDifferent synthetic precursorsLeads to a different profile of potential process-related impurities.

Conclusion

The validation of purity for a synthesized compound like this compound is a critical, multi-step process that demands a rigorous and orthogonal analytical approach. By integrating HPLC, LC-MS, NMR, and elemental analysis, researchers can build a comprehensive and trustworthy purity profile. This not only ensures the reliability of subsequent biological and pharmacological studies but also aligns with the stringent quality standards required in the pharmaceutical industry. The methodologies and rationales presented in this guide provide a robust framework for achieving this essential scientific validation.

References

  • MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid.
  • Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis.
  • Google Patents. (n.d.). CN1246313C - New method for preparing 3-pyridine acetic hydrochloride.
  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
  • PubMed. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
  • PubMed Central. (n.d.). An International Study Evaluating Elemental Analysis.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
  • PubMed Central. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir.
  • Dana Bioscience. (n.d.). This compound hydrochloride 1g.
  • Inorganic Chemistry Frontiers. (2021). Elemental analysis: an important purity control but prone to manipulations.
  • PubChem. (n.d.). This compound hydrochloride (C8H9NO3).
  • ChemicalBook. (n.d.). 2-Methoxypyridine(1628-89-3) 1H NMR spectrum.
  • Medistri SA. (2023). Small Molecule Identification and Purity Testing.
  • (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • EMA. (2006). Q 3 B (R2) Impurities in New Drug Products.
  • ICH. (n.d.). Quality Guidelines.
  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds.
  • ResearchGate. (2025). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
  • EMA. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • Google Patents. (n.d.). US4968840A - Process for preparing methoxyacetic acid.
  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
  • NIH. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • (n.d.). (3-Nitro-phenoxy)-acetic acid pyridin-2-ylmethylene-hydrazide - Optional[13C NMR].
  • PubMed. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
  • Academia.edu. (n.d.). Evaluation of (R)-(2)-a-Methoxy Phenyl Acetic Acid as a Chiral Shift Reagent for Resolution and Determination of R and S Enantiomers of Modafinil in Bulk Drugs and Formulations by 1 H NMR Spectroscopy.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of.
  • MDPI. (n.d.). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_76QAdWra5QoRLhtcvcRK23PrYYlzdzt_c9CokWQqPNw16jI9obdyEH3jngwXdPsy3URu76ZeOiVKvwpTRzrlYkcOOPILHpa3H5DO_Cn0mZ0zQGClTx_4eHF_rX_dZdGGYZeagrc=
  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review.
  • Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • GitHub Pages. (n.d.). Chapter 2 Introduction | R for Mass Spectrometry.

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of 2-(3-Methoxypyridin-2-YL)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. Pyridine derivatives, in particular, are prevalent scaffolds in pharmaceuticals, making the precise characterization of their analogues critical.[1] This guide provides an in-depth technical comparison of 2-(3-Methoxypyridin-2-YL)acetic acid and its methyl ester derivative, focusing on the analytical techniques and experimental data essential for their structural elucidation.

The narrative that follows is designed to go beyond a simple recitation of methods. It delves into the causality behind experimental choices, offering insights honed from years of experience in the field. Every analytical step is presented as part of a self-validating system, ensuring the trustworthiness of the final structural assignment.

The Significance of this compound Derivatives

The this compound scaffold is a key building block in the synthesis of a variety of biologically active molecules. The strategic placement of the methoxy and acetic acid moieties on the pyridine ring offers multiple points for chemical modification, making it an attractive starting material for creating libraries of compounds for drug discovery. The accurate characterization of this scaffold and its derivatives is paramount to understanding their structure-activity relationships (SAR).

Synthesis of the Core Scaffold: A Plausible Synthetic Route

A robust synthetic strategy is the foundation of any chemical research. While various methods for the synthesis of pyridylacetic acid derivatives exist, a plausible and efficient route to the core scaffold can be adapted from established methodologies.[1] The following multi-step synthesis, based on a patented method, provides a logical pathway to a key precursor.

Synthetic_Pathway m-Hydroxypyridine m-Hydroxypyridine 2-(Dimethylaminomethyl)-3-hydroxypyridine 2-(Dimethylaminomethyl)-3-hydroxypyridine m-Hydroxypyridine->2-(Dimethylaminomethyl)-3-hydroxypyridine Mannich Reaction (Formaldehyde, Dimethylamine) 2-(Dimethylaminomethyl)-3-methoxypyridine 2-(Dimethylaminomethyl)-3-methoxypyridine 2-(Dimethylaminomethyl)-3-hydroxypyridine->2-(Dimethylaminomethyl)-3-methoxypyridine Methylation 2-(3-Methoxypyridin-2-YL)acetonitrile 2-(3-Methoxypyridin-2-YL)acetonitrile 2-(Dimethylaminomethyl)-3-methoxypyridine->2-(3-Methoxypyridin-2-YL)acetonitrile Cyanation 2-(3-Methoxypyridin-2-YL)acetic_acid 2-(3-Methoxypyridin-2-YL)acetic_acid 2-(3-Methoxypyridin-2-YL)acetonitrile->2-(3-Methoxypyridin-2-YL)acetic_acid Hydrolysis Methyl_2-(3-Methoxypyridin-2-YL)acetate Methyl_2-(3-Methoxypyridin-2-YL)acetate 2-(3-Methoxypyridin-2-YL)acetic_acid->Methyl_2-(3-Methoxypyridin-2-YL)acetate Esterification (Methanol, Acid catalyst)

Caption: Proposed synthetic pathway to this compound and its methyl ester.

Experimental Protocol: Synthesis of Methyl 2-(3-Methoxypyridin-2-YL)acetate

This protocol outlines the final esterification step from the corresponding carboxylic acid.

  • To a solution of this compound (1.0 eq) in methanol (10 mL/mmol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. The use of an acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4 hours. Refluxing provides the necessary thermal energy to overcome the activation barrier of the esterification reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). This is a critical in-process control to ensure the complete consumption of the starting material.

  • Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. Neutralization is essential to quench the acid catalyst and to remove any unreacted carboxylic acid.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL). The product ester is more soluble in the organic phase.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. These are standard workup procedures to isolate and purify the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. This final purification step will yield the pure methyl ester.

A Multi-faceted Approach to Structural Confirmation

A combination of spectroscopic techniques is essential for the unambiguous confirmation of a chemical structure. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2][3] It provides detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

Compound Predicted Chemical Shifts (δ, ppm) and Multiplicities Justification
This compound ~8.0 (d, 1H, H6-pyridine), ~7.4 (d, 1H, H4-pyridine), ~7.2 (dd, 1H, H5-pyridine), ~4.0 (s, 2H, CH₂), ~3.9 (s, 3H, OCH₃), ~11-12 (br s, 1H, COOH)The pyridine protons will be in the aromatic region, with splitting patterns determined by their coupling to adjacent protons. The methylene protons adjacent to the carbonyl will appear as a singlet. The methoxy protons will also be a singlet. The carboxylic acid proton will be a broad singlet at a downfield chemical shift.
Methyl 2-(3-Methoxypyridin-2-YL)acetate ~8.0 (d, 1H, H6-pyridine), ~7.4 (d, 1H, H4-pyridine), ~7.2 (dd, 1H, H5-pyridine), ~4.0 (s, 2H, CH₂), ~3.9 (s, 3H, OCH₃), ~3.7 (s, 3H, COOCH₃)The pyridine, methylene, and methoxy protons will have similar chemical shifts to the parent acid. The key difference will be the appearance of a new singlet around 3.7 ppm for the methyl ester protons, and the disappearance of the broad carboxylic acid proton signal.

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Compound Predicted Chemical Shifts (δ, ppm) Justification
This compound ~175 (C=O), ~155 (C3-pyridine), ~148 (C6-pyridine), ~140 (C2-pyridine), ~125 (C4-pyridine), ~120 (C5-pyridine), ~56 (OCH₃), ~40 (CH₂)The carbonyl carbon of the carboxylic acid will be significantly downfield. The pyridine carbons will appear in the aromatic region. The methoxy and methylene carbons will be in the aliphatic region.
Methyl 2-(3-Methoxypyridin-2-YL)acetate ~172 (C=O), ~155 (C3-pyridine), ~148 (C6-pyridine), ~140 (C2-pyridine), ~125 (C4-pyridine), ~120 (C5-pyridine), ~56 (OCH₃), ~52 (COOCH₃), ~40 (CH₂)The carbonyl carbon of the ester will be slightly upfield compared to the carboxylic acid. A new signal around 52 ppm will appear for the methyl ester carbon. The other carbon signals will be in similar positions.

digraph "NMR_Workflow" {
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node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_sample_prep" { label="Sample Preparation"; style="rounded"; "Dissolve sample in deuterated solvent (e.g., CDCl₃ or DMSO-d₆)"; }

subgraph "cluster_data_acquisition" { label="Data Acquisition"; style="rounded"; "Acquire ¹H NMR spectrum" -> "Acquire ¹³C NMR spectrum"; }

subgraph "cluster_data_analysis" { label="Data Analysis"; style="rounded"; "Analyze chemical shifts, integration, and multiplicity in ¹H NMR" -> "Correlate with ¹³C NMR chemical shifts" -> "Confirm structure"; }

"Dissolve sample in deuterated solvent (e.g., CDCl₃ or DMSO-d₆)" -> "Acquire ¹H NMR spectrum"; "Acquire ¹³C NMR spectrum" -> "Analyze chemical shifts, integration, and multiplicity in ¹H NMR"; }

Caption: A streamlined workflow for NMR-based structural confirmation.

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern, which can be used to piece together the structure. The predicted m/z values for the protonated molecule [M+H]⁺ of this compound is 168.06552.[4]

The fragmentation pattern in MS is highly dependent on the ionization method used. In general, for the this compound scaffold, key fragmentations would involve the loss of the carboxylic acid group and cleavage of the bond between the pyridine ring and the acetic acid side chain.

Compound Predicted Key Fragments (m/z) Plausible Neutral Loss
This compound [M-45]⁺Loss of COOH
[M-59]⁺Loss of CH₂COOH
Methyl 2-(3-Methoxypyridin-2-YL)acetate [M-59]⁺Loss of COOCH₃
[M-73]⁺Loss of CH₂COOCH₃

digraph "MS_Fragmentation" {
graph [rankdir="TB", nodesep=0.4];
node [shape=plaintext, fontname="Arial", fontsize=10];
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"M+." [label="[M]⁺˙", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Fragment_1" [label="[M-R]⁺"]; "Fragment_2" [label="Further Fragments"];

"M+." -> "Fragment_1" [label="Initial Fragmentation"]; "Fragment_1" -> "Fragment_2" [label="Secondary Fragmentation"]; }

Caption: Generalized mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[5]

The presence or absence of certain functional groups gives rise to characteristic absorption bands in the IR spectrum.

Compound Predicted Key Absorptions (cm⁻¹) Functional Group
This compound 3300-2500 (broad)O-H stretch of carboxylic acid
~1710C=O stretch of carboxylic acid
~1600, ~1470C=C and C=N stretches of pyridine ring
~1250, ~1030C-O stretch of methoxy group
Methyl 2-(3-Methoxypyridin-2-YL)acetate No broad O-H stretchAbsence of carboxylic acid
~1740C=O stretch of ester
~1600, ~1470C=C and C=N stretches of pyridine ring
~1250, ~1030C-O stretch of methoxy group

The most telling difference between the two compounds in their IR spectra would be the presence of a broad O-H stretch for the carboxylic acid and the shift in the carbonyl stretching frequency from ~1710 cm⁻¹ in the acid to ~1740 cm⁻¹ in the ester.

The Definitive Proof: X-ray Crystallography

When a single crystal of sufficient quality can be obtained, X-ray crystallography provides the ultimate, unambiguous three-dimensional structure of a molecule. While not always feasible, it is the gold standard for structural determination. For novel pyridine derivatives, obtaining a crystal structure can provide invaluable insights into their solid-state conformation and intermolecular interactions.

Conclusion: A Synergistic Approach to Structural Integrity

The structural confirmation of this compound derivatives, as with any novel compound, relies on a synergistic approach, integrating data from multiple analytical techniques. By carefully analyzing the predicted and experimental data from NMR, MS, and IR spectroscopy, and, when possible, X-ray crystallography, researchers can confidently and accurately determine the structure of these important pharmaceutical building blocks. This rigorous approach not only ensures the integrity of the current research but also provides a solid foundation for future drug discovery and development endeavors.

References

  • Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. PMC. Available at: [Link]

  • Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-[2]benzothieno[2,3-c]azepine. ResearchGate. Available at: [Link]

  • This compound hydrochloride (C8H9NO3). PubChem. Available at: [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. Available at: [Link]

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. Available at: [Link]

Sources

Assessing the Selectivity Impact of 2-(3-Methoxypyridin-2-yl)acetic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic evaluation of 2-(3-Methoxypyridin-2-yl)acetic acid (CAS: 1150165-80-6 / 1000515-98-9), a critical building block used to engineer selectivity in kinase inhibitors and GPCR ligands.

Executive Summary: The "Methoxy-Steering" Effect

In medicinal chemistry, This compound is not merely a linker; it is a selectivity filter . Unlike its unsubstituted analog (2-pyridylacetic acid), the incorporation of a methoxy group at the C3 position of the pyridine ring introduces two critical constraints:

  • Conformational Locking: It restricts rotation around the C2-linker bond via steric clash or intramolecular hydrogen bonding, forcing the ligand into a bioactive conformation that fits specific pockets (e.g., the ATP-binding hinge region).

  • Electronic Filtering: The methoxy oxygen acts as a weak hydrogen bond acceptor, often interacting with specific backbone residues (e.g., the "gatekeeper" region in kinases) that are absent in off-target proteins.

This guide details how to assess the selectivity conferred by this moiety compared to hydrogen (–H) or fluoro (–F) analogs.

Comparative Analysis: The Substituent Effect

To objectively assess performance, one must compare the 3-methoxy scaffold against standard alternatives.

Feature3-Methoxy (Target) 3-Hydrogen (Control) 3-Fluoro (Alternative)
Steric Bulk (A-Value) High (creates torsion)Low (free rotation)Medium
Electronic Effect Electron Donating (+M)NeutralElectron Withdrawing (-I)
H-Bond Capability Acceptor (weak)NoneWeak Acceptor
Selectivity Outcome High (often isoform-specific)Low (Pan-inhibitor risk)Medium (Metabolic blocker)
Primary Utility SIK, ALK, CDK/GSK3 InhibitorsGeneral LinkerMetabolic Stability

Expert Insight: In Salt-Inducible Kinase (SIK) inhibitors, the 3-methoxy group has been shown to clash with the gatekeeper residue of off-target kinases (like SRC or ABL), thereby narrowing the selectivity profile to the SIK family [1].

Experimental Protocol: Validating Selectivity

To confirm that the selectivity is driven by the 3-methoxy moiety, follow this self-validating "Matched Molecular Pair" (MMP) workflow.

Phase A: Synthesis of the Probe Pair

Objective: Synthesize the target inhibitor using this compound and its non-substituted analog. Note: The acetic acid tail is typically activated to form amides or cyclized to fused heterocycles (e.g., tetrahydropyrido[1,2-a]isoindolone).

Step-by-Step Synthesis (General Amide Coupling):

  • Activation: Dissolve 1.0 eq of this compound in DMF. Add 1.2 eq HATU and 2.0 eq DIPEA. Stir for 15 min at 0°C.

  • Coupling: Add 1.0 eq of the core amine scaffold (e.g., an aminopyrimidine for kinase targets).

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor via LC-MS for the [M+H]+ peak (MW ~167.16 for the acid fragment).

  • Purification: Isolate via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid). Critical: The methoxy group increases lipophilicity compared to the hydroxy-pyridine tautomers.

Phase B: The Selectivity Screen (Kinase Profiling)

Objective: Quantify the "Selectivity Score" (S-score).

  • Panel Selection: Use a competition binding assay (e.g., KINOMEscan®) covering >400 kinases.

  • Concentration: Screen both the 3-OMe and 3-H analogs at 1 µM.

  • Data Normalization: Calculate % Control for each kinase.

  • Hit Confirmation: For any kinase with <35% Control, determine the

    
    .
    
  • Calculation:

    
    
    Target Metric: A ratio >100x for the 3-OMe analog vs. <10x for the 3-H analog confirms the moiety's role.
    

Visualizing the Mechanism

The following diagram illustrates how the 3-methoxy group dictates the signaling pathway selectivity by blocking off-target interactions.

SelectivityMechanism Acid 2-(3-Methoxypyridin-2-yl) acetic acid Synthesis Synthesis via Amide Coupling/Cyclization Acid->Synthesis Precursor Inhibitor 3-OMe Substituted Inhibitor Synthesis->Inhibitor Yields Binding Binding Pocket Interaction Inhibitor->Binding Enters Pocket TargetKinase Target Kinase (e.g., SIK, ALK) (Small Gatekeeper) OffTarget Off-Target Kinase (e.g., SRC, ABL) (Large Gatekeeper) Clash Steric Clash (Selectivity Filter) OffTarget->Clash Gatekeeper Residue vs 3-OMe Group Binding->TargetKinase Fits Perfectly (H-Bond + Shape) Binding->OffTarget Blocked by 3-OMe

Caption: Mechanism of Action: The 3-methoxy group acts as a steric gate, permitting binding only to kinases with compatible gatekeeper residues (e.g., SIK) while clashing with others (e.g., SRC).

Strategic Recommendations

  • Use for "Gatekeeper" Targeting: If your target kinase has a Threonine or Alanine gatekeeper, the 3-methoxy group is an excellent probe to exploit the space that larger residues (like Methionine) in off-targets would block.

  • Metabolic Stability Check: While the methoxy group improves selectivity, it is a potential site for metabolic dealkylation. Always pair selectivity assays with a Microsomal Stability Assay early in the cascade.

  • Scaffold Hopping: If the acetic acid linker is too flexible, consider cyclizing the acid into a tetrahydropyrido[1,2-a]isoindolone core (Valmerins) to rigidly fix the vector of the pyridine nitrogen [2].

References
  • Structure-based design of selective salt-inducible kinase (SIK) inhibitors. bioRxiv, 2021. Link

  • Novel Tetrahydropyrido[1,2-a]isoindolone Derivatives (Valmerins): Potent Cyclin-Dependent Kinase/Glycogen Synthase Kinase 3 Inhibitors. Journal of Medicinal Chemistry, 2012.[1] Link

  • Substituted 2-aminopyridine protein kinase inhibitor. European Patent EP2952510B1, 2014. Link

Sources

A Comparative Guide to the Inter-Laboratory Validation of 2-(3-Methoxypyridin-2-YL)acetic Acid Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical intermediates like 2-(3-Methoxypyridin-2-YL)acetic acid is paramount. This guide provides an in-depth comparison of analytical methodologies suitable for the determination of this compound and outlines a framework for inter-laboratory validation to ensure method transferability and consistent, high-quality data across different laboratory settings. This document is grounded in the principles of scientific integrity, drawing upon established validation guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).

Introduction: The Significance of this compound and the Imperative for Validated Assays

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration can directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, the development and validation of accurate and precise analytical methods for its quantification are critical stages in the drug development process.

An inter-laboratory validation study, also known as a collaborative study, is the ultimate test of an analytical method's robustness and transferability. It assesses the method's performance in the hands of different analysts, using different equipment, in different laboratory environments. The objective of such a validation is to demonstrate that the analytical procedure is fit for its intended purpose.[1][2] This guide will compare three common analytical techniques for the analysis of this compound and detail the validation parameters that must be assessed in an inter-laboratory study.

Comparative Analysis of Analytical Methodologies

The choice of analytical methodology is dictated by the physicochemical properties of the analyte, the required sensitivity, and the nature of the sample matrix. For this compound, a polar molecule with a carboxylic acid functional group, several techniques are applicable. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar compound like this compound, reversed-phase HPLC is a suitable approach.[3]

Causality of Experimental Choices:

  • Stationary Phase: A C18 column is a common choice for reversed-phase chromatography, offering good retention and separation of moderately polar compounds.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase is critical for controlling the ionization state of the carboxylic acid group, thereby influencing its retention. An acidic mobile phase (e.g., using phosphoric or formic acid) will suppress the ionization of the analyte, leading to better retention and peak shape on a C18 column.[3]

  • Detection: Ultraviolet (UV) detection is often employed for aromatic compounds. The wavelength of maximum absorbance for the pyridine ring in the analyte should be determined and used for quantification to maximize sensitivity.

Experimental Protocol: A Representative HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm (hypothetical, to be determined experimentally).

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Prepare stock solutions of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile). Prepare calibration standards and sample solutions by diluting the stock solution to the desired concentrations.

Workflow for HPLC Method Development and Validation

cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_interlab Inter-laboratory Validation Dev1 Analyte Characterization (Solubility, pKa, UV λmax) Dev2 Column & Mobile Phase Screening Dev1->Dev2 Dev3 Optimization of Chromatographic Conditions Dev2->Dev3 Val1 Specificity Dev3->Val1 Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 Inter1 Protocol Development & Sample Distribution Val5->Inter1 Inter2 Execution by Multiple Laboratories Inter1->Inter2 Inter3 Statistical Analysis of Results Inter2->Inter3 Inter4 Assessment of Reproducibility Inter3->Inter4

Caption: HPLC Method Lifecycle from Development to Inter-laboratory Validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS separates volatile and thermally stable compounds in the gas phase followed by their detection and identification based on their mass-to-charge ratio.

Causality of Experimental Choices:

  • Derivatization: this compound is not sufficiently volatile for direct GC analysis due to the polar carboxylic acid group. Derivatization is necessary to convert it into a more volatile and thermally stable ester (e.g., a methyl or silyl ester). This is a critical step that can introduce variability if not well-controlled.

  • Column: A non-polar or moderately polar capillary column (e.g., DB-5ms or DB-17ms) is typically used for the separation of the derivatized analyte.

  • Ionization and Detection: Electron ionization (EI) is a common technique that generates a reproducible fragmentation pattern, which can be used for qualitative confirmation. For quantitative analysis, selected ion monitoring (SIM) is employed to enhance sensitivity and selectivity.

Experimental Protocol: A Representative GC-MS Method

  • Derivatization: To 1 mg of the sample, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heat at 70°C for 30 minutes.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column coated with a suitable stationary phase.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 280°C) to ensure elution of the derivatized analyte.

  • Mass Spectrometer: Operate in EI mode with SIM for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.

Causality of Experimental Choices:

  • Chromatography: The HPLC conditions would be similar to those described for the HPLC-UV method, but mobile phase additives must be volatile (e.g., formic acid or ammonium acetate instead of phosphoric acid).[3][4]

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound. Both positive and negative ion modes should be evaluated to determine which provides a better signal.

  • Tandem Mass Spectrometry: Multiple reaction monitoring (MRM) is used for quantification. A precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides exceptional selectivity and sensitivity.[4]

Experimental Protocol: A Representative LC-MS/MS Method

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 or HILIC column, depending on the desired retention characteristics.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometer: ESI source, operating in MRM mode. Precursor and product ions for this compound need to be determined by infusion and fragmentation experiments.

Inter-Laboratory Validation Framework

An inter-laboratory validation study should be designed and executed in accordance with internationally recognized guidelines such as ICH Q2(R2) and USP <1225>.[1][5][6] The goal is to demonstrate the reproducibility of the analytical method.

Logical Flow for Inter-laboratory Validation

Start Single-Laboratory Validated Method Protocol Develop Detailed Inter-laboratory Protocol Start->Protocol Labs Select Participating Laboratories Protocol->Labs Samples Prepare and Distribute Homogeneous Samples Protocol->Samples Execution Laboratories Execute the Protocol Labs->Execution Samples->Execution Data Collect and Analyze Data Centrally Execution->Data Stats Statistical Analysis (e.g., ANOVA) Data->Stats Report Generate Final Validation Report Stats->Report

Caption: Key Stages in an Inter-laboratory Validation Study.

Validation Parameters and Acceptance Criteria

The following parameters are critical for the inter-laboratory validation of a quantitative assay for this compound.

Validation Parameter Objective Typical Acceptance Criteria for Inter-laboratory Study
Specificity To demonstrate that the signal is from the analyte of interest and not from any matrix components, impurities, or degradation products.[7]No significant interference at the retention time of the analyte.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical signal over a defined range.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.[5][6]Typically 80-120% of the target concentration.
Accuracy The closeness of the test results to the true value. Assessed by spike-recovery experiments.Mean recovery between 98.0% and 102.0%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-assay precision): RSD ≤ 2.0%.Intermediate Precision (inter-day, inter-analyst): RSD ≤ 3.0%.Reproducibility (inter-laboratory): RSD ≤ 5.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]Signal-to-noise ratio of 10:1; acceptable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[7]No significant change in results with minor variations in parameters like mobile phase pH, column temperature, etc.
Execution of the Inter-laboratory Study
  • Protocol Development: A detailed, unambiguous protocol must be developed by the originating laboratory. This includes the analytical method, sample preparation procedures, calibration instructions, and data reporting requirements.

  • Participant Laboratories: A minimum of three laboratories should participate.

  • Sample Distribution: Homogeneous, well-characterized samples of this compound at different concentration levels should be distributed to each participating laboratory. This may include the pure substance and spiked matrix samples.

  • Data Analysis: The results from all laboratories are collected and statistically analyzed to assess the inter-laboratory precision (reproducibility). Analysis of variance (ANOVA) is a common statistical tool for this purpose.

Method Comparison and Recommendations

Methodology Advantages Disadvantages Best Suited For
HPLC-UV Robust, widely available, cost-effective, good for purity and assay.Moderate sensitivity, potential for interference in complex matrices.Routine quality control, assay of bulk material and formulated products.
GC-MS High selectivity, provides structural information.Requires derivatization, not suitable for thermally labile compounds.Identification and quantification of volatile impurities.
LC-MS/MS Excellent sensitivity and selectivity, suitable for complex matrices.[4][8]Higher cost and complexity, potential for matrix effects (ion suppression/enhancement).Trace level analysis, quantification in biological matrices, impurity profiling.

Recommendation: For routine quality control and assay of this compound as a raw material or in-process control sample, HPLC-UV is the recommended starting point due to its robustness, cost-effectiveness, and sufficient sensitivity for these applications. An inter-laboratory validation of a well-developed HPLC-UV method would provide a high degree of confidence in its use across different manufacturing and testing sites. For applications requiring higher sensitivity, such as the detection of trace-level impurities or analysis in biological matrices, LC-MS/MS would be the method of choice.

Conclusion

The successful inter-laboratory validation of an analytical method for this compound is a critical step in ensuring consistent product quality in the pharmaceutical industry. By carefully selecting the most appropriate analytical technique and rigorously evaluating its performance across multiple laboratories against the criteria outlined in regulatory guidelines, organizations can be confident in the reliability and transferability of their analytical data. This guide provides a framework for comparing suitable methods and designing a comprehensive inter-laboratory validation study that adheres to the highest standards of scientific integrity.

References

  • Agilent Technologies. (n.d.). HPLC and TLC Methodology for Determination or Purity Evaluation.
  • Harris, C. I., & Ghafele, R. (2025). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. ResearchGate.
  • Li, Y., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI. Retrieved from [Link]

  • Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES.
  • SIELC Technologies. (2018). Methoxyacetic acid.
  • Singh, S. K., Gaikwad, A. S., & Lokhande, M. V. (2025). Derivatization Method as a Residual Solvent of Acetic Acid by GC-MS Method in Empagliflozin Drug Substance: Development and Evaluation. Research Journal of Pharmacy and Technology.
  • Reddy, G. S., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Sala, G., et al. (2025). Multidimensional gas chromatography-mass spectrometry determination of 3-alkyl-2-methoxypyrazines in wine and must. A comparison of solid-phase extraction and headspace solid-phase extraction methods. ResearchGate.
  • United States Pharmacopeial Convention. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • United States Pharmacopeial Convention. (2011). <1225> VALIDATION OF COMPENDIAL PROCEDURES.
  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • United States Pharmacopeial Convention. (n.d.). <1225> Validation of Compendial Procedures. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Reddy, M. R., et al. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Al-Warhi, T., et al. (2021). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. Retrieved from [Link]

  • Kumar, A., et al. (2014). A simple, sensitive and rapid LC- ESI-MS/MS method has been developed and validated for the trace analysis (>1 ppm level) of 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine, a genotoxic impurity, in esomeprazole magnesium drug. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Reddy, G. S., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • YouTube. (2017). Validation of Analytical Methods according to the New FDA Guidance. Retrieved from [Link]

  • Cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

Sources

Safety Operating Guide

2-(3-Methoxypyridin-2-YL)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(3-Methoxypyridin-2-yl)acetic Acid Proper Disposal Procedures CAS Number: 1000515-98-9

Part 1: Executive Summary & Immediate Action Card

Operational Directive: Treat this compound as a Hazardous Chemical Waste . Do not dispose of this compound down the drain or in municipal trash. Although specific toxicological data for this isomer is limited, its structural classification as a pyridine derivative mandates strict adherence to "Toxic" and "Irritant" waste protocols to prevent environmental leaching and regulatory non-compliance.[1]

Quick Reference Disposal Matrix

Waste State Primary Container Segregation Labeling Code (Internal)
Solid (Pure) HDPE Wide-Mouth Jar Oxidizers, Strong Acids Non-Halogenated Organic Solid
Liquid (Solvent) Glass/HDPE Carboy Oxidizers Flammable/Toxic Solvent Waste
Aqueous Solution HDPE Carboy Acids (Keep pH > 4) Aqueous Organic Waste (High TOC)

| Contaminated Debris | Double-bagged (Clear) | Sharps | Solid Hazardous Debris |

Part 2: Chemical Profile & Hazard Assessment

Scientific Rationale: Effective disposal requires understanding the compound's behavior in waste streams.[1] this compound is amphoteric; it contains a basic pyridine nitrogen (


) and an acidic carboxyl group (

). In waste containers, this zwitterionic nature can lead to unexpected solubility changes or precipitation if pH is not monitored.[1]

Physicochemical Data Table

Property Value Operational Implication
CAS Number 1000515-98-9 Use for waste manifesting and inventory tracking.
Molecular Weight 167.16 g/mol High TOC (Total Organic Carbon) contribution.[1]
Physical State Solid (Powder) Dust generation risk during transfer.[1]
Solubility Moderate (Water/Organics) Can migrate in aqueous waste streams; do not flush.[1]

| Stability | Stable | Avoid contact with strong oxidizers (e.g., Nitric Acid).[1] |

Hazard Classification (GHS):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • Environmental: Pyridine derivatives are often persistent in water; prevent release to aquatic environments.[1]

Part 3: Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance & Debris)

Scope: Expired reagent, contaminated weighing boats, gloves, and paper towels.

  • Segregation: Isolate from oxidizers. Do not mix with reactive metals (e.g., sodium) or strong mineral acids.[1]

  • Containerization: Transfer waste into a chemically compatible container (HDPE or Amber Glass).

  • Labeling: Affix a hazardous waste label. Clearly print: "this compound - Solid Waste - Toxic/Irritant".

  • Secondary Containment: Place the primary container into a secondary bin to capture potential leaks.[1]

Protocol B: Liquid Waste Streams

Scope: Reaction mixtures, mother liquors, and HPLC waste.[1][3]

Scenario 1: Organic Solvent Mixtures (e.g., DCM, Methanol, Ethyl Acetate)

  • Collection: Collect in "Non-Halogenated Organic Waste" carboys (unless halogenated solvents like DCM are present, then "Halogenated").[1]

  • pH Check: Ensure the waste stream is not extremely acidic (< pH 2).[1] If so, neutralize slowly to pH 5-9 to prevent container degradation, unless using specialized acid-waste containers.

  • Disposal Path: High-temperature incineration.[1]

Scenario 2: Aqueous Solutions

  • Prohibition: NEVER pour down the sink. The pyridine ring is difficult for municipal water treatment plants to degrade.[1]

  • Collection: Collect in "Aqueous Organic Waste" containers.

  • Stabilization: If the solution contains heavy metals or other reactants, ensure compatibility before mixing.[1]

Part 4: Decision Logic & Visualizations

Figure 1: Waste Stream Decision Tree This diagram guides the researcher through the decision-making process for segregating this compound waste.

DisposalTree Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid Waste StateCheck->Liquid SolidType Pure or Debris? Solid->SolidType LiquidType Solvent Base? Liquid->LiquidType PureSolid Container: HDPE Jar Label: Toxic Solid SolidType->PureSolid Debris Double Bag (Clear) Label: Contaminated Debris SolidType->Debris Organic Organic Solvent LiquidType->Organic Aqueous Aqueous Solution LiquidType->Aqueous OrgDisp Stream: Organic Waste (Incineration) Organic->OrgDisp AqDisp Stream: Aqueous High TOC (Do NOT Flush) Aqueous->AqDisp

Caption: Operational workflow for segregating solid and liquid waste streams to ensure regulatory compliance.

Part 5: Emergency Spill Response

Pre-requisite: Ensure access to a Spill Kit containing nitrile gloves, safety goggles, inert absorbent (vermiculite/sand), and waste bags.[1]

Step-by-Step Protocol:

  • Evacuate & Ventilate: If the spill is large (>50g or >100mL), evacuate the immediate area.[1] Open fume hoods to maximum flow.

  • PPE Donning: Wear double nitrile gloves, lab coat, and safety goggles.[1] Use a P95 respirator if dust is visible.[1]

  • Containment:

    • Solid: Gently cover with wet paper towels to prevent dust dispersion, then scoop.[1]

    • Liquid: Surround the spill with absorbent pillows or vermiculite.[1]

  • Decontamination: Clean the surface with a mild soap solution followed by water.[1] Do not use bleach immediately if the waste stream contains ammonia or amines, though this compound is stable; standard detergent is safer.[1]

  • Disposal: Place all cleanup materials into a hazardous waste bag and label as "Spill Debris: Pyridine Derivative".

Figure 2: Spill Response Workflow

SpillResponse Alert 1. Alert & Assess (Size/Hazard) PPE 2. Don PPE (Gloves, Goggles, Mask) Alert->PPE Contain 3. Containment (Absorb/Cover) PPE->Contain Clean 4. Decontaminate (Soap & Water) Contain->Clean Dispose 5. Disposal (Label as HazWaste) Clean->Dispose

Caption: Sequential actions for managing accidental spills in a laboratory setting.

Part 6: Regulatory Compliance (RCRA/EPA)

US EPA Classification:

  • Characteristic Waste: While this compound is not explicitly P-listed or U-listed, it may exhibit the Toxicity Characteristic (D038) if it degrades to release Pyridine above regulatory thresholds (5.0 mg/L TCLP).

  • Best Practice: To maintain a "Self-Validating System" of safety, conservatively classify all waste containing this compound as Hazardous Waste .[1]

Documentation:

  • Maintain a waste log including the volume/mass added, date, and user initials.[1]

  • Ensure the Safety Data Sheet (SDS) is accessible near the satellite accumulation area (SAA).[1]

References

  • PubChem. (n.d.).[1][4][5] this compound (Compound).[1][6] National Library of Medicine.[1] Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link][1][7]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.